GS-462808
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H12F3N5O3 |
|---|---|
Poids moléculaire |
391.30 g/mol |
Nom IUPAC |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C17H12F3N5O3/c1-10-21-15(28-23-10)9-25-16(26)24-8-12(4-7-14(24)22-25)11-2-5-13(6-3-11)27-17(18,19)20/h2-8H,9H2,1H3 |
Clé InChI |
CIUYUJJQZDDGTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)CN2C(=O)N3C=C(C=CC3=N2)C4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GS-462808
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-462808 is a novel triazolopyridinone compound identified as a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes. Its primary mechanism of action involves the specific blockade of the cardiac sodium channel isoform, Nav1.5. By preferentially inhibiting the sustained or late component of the sodium current over the transient peak current, this compound was developed to offer a therapeutic advantage in conditions associated with pathological increases in INaL, such as long QT syndrome, heart failure, and myocardial ischemia. Despite its promising pharmacological profile, including improved potency and a favorable central nervous system (CNS) safety window compared to its predecessors, the clinical development of this compound was discontinued (B1498344) due to adverse findings in preclinical toxicology studies, specifically the observation of liver lesions in rats. This guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies related to this compound.
Core Mechanism of Action: Selective Inhibition of Late Sodium Current (INaL)
This compound exerts its pharmacological effect through the selective inhibition of the late sodium current (INaL) mediated by the voltage-gated sodium channel Nav1.5, which is predominantly expressed in the heart.[1][2] The late sodium current is a small, sustained inward sodium current that persists during the plateau phase of the cardiac action potential.[3] Under pathological conditions such as ischemia and heart failure, the magnitude of INaL can be significantly enhanced, leading to intracellular sodium and calcium overload, which in turn can cause early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased arrhythmia susceptibility.[3]
This compound was designed to preferentially block this pathological late current with minimal effect on the peak sodium current, which is responsible for the rapid upstroke of the action potential and normal cardiac conduction.[1] This selectivity is crucial for minimizing the risk of proarrhythmic effects and other adverse cardiac events associated with non-selective sodium channel blockers.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the pathological late sodium current.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Inhibitory Potency of this compound on Sodium Currents
| Parameter | Channel | Cell Line | Condition | Value | Reference |
| IC50 | Nav1.5 (Late INa) | HEK293 | Late current stimulated by tefluthrin (B143116)/ATX2 | 1.33 µM | [4] |
| IC50 | Nav1.5 (Late INa) | HEK293 | 1.9 µM | [1][5] | |
| % Inhibition | Nav1.5 (Peak INa) | at 10 µM | 10% | [1][5] | |
| % Inhibition | Nav1.1 (Peak INa) | 8% | [1][5] |
Table 2: Comparative Potency with Ranolazine
| Compound | Late INa IC50 | Peak INa IC50 | Selectivity (Peak/Late) |
| This compound | 1.33 µM | >10 µM | >7.5 |
| Ranolazine | ~6 µM | ~90 µM | ~15 |
Note: Ranolazine data is provided for comparative purposes and is sourced from publicly available literature.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of this compound on sodium currents were determined using the whole-cell patch-clamp technique on Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5α subunit.
Cell Culture:
-
HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (500 µg/mL) to maintain channel expression.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recordings:
-
Pipette Solution (Internal): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Bath Solution (External): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Late Sodium Current Stimulation: The late sodium current was enhanced using the Nav1.5 activator tefluthrin or Anemone-toxin II (ATX-II).
-
Voltage Protocol for Late INa:
-
Holding potential: -120 mV.
-
Depolarizing pulse to -20 mV for 500 ms (B15284909) to inactivate the peak current and measure the sustained late current.
-
-
Voltage Protocol for Peak INa:
-
Holding potential: -120 mV.
-
Brief depolarizing pulse to -20 mV for 20 ms.
-
-
Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier and analyzed using specialized software. The concentration-response curves were fitted to a Hill equation to determine the IC50 values.
Experimental Workflow: Patch Clamp Assay
Caption: Workflow for determining the inhibitory effect of this compound on sodium currents.
Preclinical Toxicology
The development of this compound was halted due to the observation of liver lesions in 7-day rat toxicology studies.[2] While the detailed protocol of these studies is proprietary to the developing company, a general methodology for such a study is outlined below.
Study Design (General Protocol):
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Vehicle control group.
-
Multiple dose groups of this compound (low, mid, and high doses).
-
-
Dosing: Daily oral gavage for 7 consecutive days.
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
-
Terminal Procedures:
-
Blood collection for hematology and clinical chemistry analysis (including liver function markers like ALT, AST, ALP).
-
Gross necropsy of all animals.
-
Organ weight measurements.
-
Histopathological examination of the liver and other major organs.
-
Structure-Activity Relationship and Selectivity
This compound was developed from a predecessor compound, GS-458967, with the aim of improving the CNS safety profile. GS-458967 exhibited high brain penetration and potent inhibition of brain sodium channel isoforms (Nav1.1, 1.2, 1.3).[2] To reduce brain penetration, the polar surface area of the molecule was increased by introducing a carbonyl group and an oxadiazole ring, resulting in this compound.[2] This modification successfully lowered brain penetration and also serendipitously reduced the activity at the brain sodium channel isoforms, thereby improving the CNS safety window.[2]
Logical Relationship of Molecular Modification
Caption: Molecular modifications leading from GS-458967 to this compound and the resulting safety improvements.
Conclusion
This compound is a well-characterized selective inhibitor of the late sodium current with a clear mechanism of action on the cardiac Nav1.5 channel. Its design represents a rational approach to improving the safety profile of late sodium current inhibitors. While the preclinical toxicology findings of liver toxicity halted its development, the data gathered on this compound provides valuable insights for the future design and development of selective INaL inhibitors for the treatment of cardiovascular diseases. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cardiac electrophysiology and drug discovery.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arrhythmogenic Remodeling in the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
The Discovery and Synthesis of GS-462808: A Late Sodium Current Inhibitor
Foster City, CA – This technical guide provides an in-depth overview of the discovery and synthesis of GS-462808, a potent and selective late sodium current (INaL) inhibitor. Developed by Gilead Sciences, this compound emerged from a lead optimization program aimed at improving upon the pharmacological profile of its predecessor, GS-458967. While showing promise as a potential anti-anginal and anti-ischemic agent, its development was ultimately halted due to adverse toxicological findings. This document details the scientific journey of this compound, from its rational design and chemical synthesis to its biological evaluation.
Introduction: The Rationale for Late Sodium Current Inhibition
The late sodium current (INaL) is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as myocardial ischemia. This enhanced current contributes to an increase in intracellular sodium, which in turn leads to calcium overload via the reverse mode of the sodium-calcium exchanger. This calcium dysregulation can result in arrhythmias and contractile dysfunction. Therefore, selective inhibition of the INaL over the peak sodium current is a promising therapeutic strategy for cardiac diseases like angina and arrhythmias.
This compound was developed as a second-generation late sodium current inhibitor, building upon the experience gained from an earlier compound, GS-458967.[1][2] While GS-458967 was a potent INaL inhibitor, it exhibited significant brain penetration and a narrow therapeutic window due to its activity on central nervous system sodium channel isoforms.[1][2] The primary goal in the development of this compound was to mitigate these off-target effects while retaining or improving upon the desired cardiac activity.
The Discovery of this compound: A Lead Optimization Approach
The discovery of this compound was a result of a systematic lead optimization effort centered on the triazolopyridine scaffold of GS-458967.[1] The key medicinal chemistry strategy involved increasing the polar surface area of the molecule to reduce its ability to cross the blood-brain barrier.[1] This was achieved by introducing a carbonyl group to the core structure and incorporating an oxadiazole ring.[1]
This structural modification successfully yielded this compound, a triazolopyridinone derivative with significantly lower brain penetration and, serendipitously, reduced activity at brain sodium channel isoforms.[1] This resulted in an improved central nervous system (CNS) safety window of over 20-fold in rats and dogs when compared to its predecessor.[1] Furthermore, this compound demonstrated enhanced anti-ischemic potency relative to the established drug, ranolazine (B828).[1]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route.
-
Step 1: Synthesis of the Triazolopyridine Core. The synthesis begins with the construction of the core[1][2]triazolo[4,3-a]pyridine heterocyclic system. This is typically achieved through the condensation of a substituted hydrazine (B178648) with a pyridine (B92270) derivative.
-
Step 2: Introduction of the Phenyl Moiety. A Suzuki coupling reaction is then employed to attach the 4-(trifluoromethoxy)phenyl group at the 6-position of the triazolopyridine core.
-
Step 3: Formation of the Pyridinone Ring. The defining feature of this compound, the pyridinone ring, is formed through a series of reactions including oxidation or hydrolysis of a suitable precursor.
-
Step 4: Addition of the Oxadiazole Ring. The final key structural element, the oxadiazole ring, is introduced to complete the synthesis of this compound.
A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the cardiac Nav1.5 channel's late sodium current. Its selectivity for the late current over the peak current is a key feature of its pharmacological profile. The following tables summarize the key quantitative data for this compound and its comparators.
| Compound | Late INa (Nav1.5) IC50 | Peak INa (Nav1.5) % Inhibition @ 10 µM | Reference |
| This compound | 1.9 µM | 10% | [3][4] |
| GS-458967 | 333 nM | <15% @ 333 nM | [1][3][4] |
| Ranolazine | 6-17 µM | ~294 µM (IC50) | [3][4] |
| Compound | Brain Isoform (Nav1.1) Peak % Inhibition | CNS Safety Window (Rat & Dog) | Reference |
| This compound | 8% | >20-fold | [3][4] |
| GS-458967 | High | Low | [1][2] |
Experimental Protocols
General Synthesis of 6-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-8(5H)-one (this compound)
Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, would be included here based on the full text of the primary scientific literature.
Late Sodium Current (INaL) Electrophysiology Assay
The inhibitory effect of this compound on the late sodium current in cells expressing the human Nav1.5 channel was assessed using the whole-cell patch-clamp technique.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular solution contains (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Voltage Protocol: To elicit the late sodium current, a depolarizing pulse to -20 mV for 500 ms (B15284909) is applied from a holding potential of -120 mV.
-
Data Analysis: The late sodium current is measured as the mean current during the last 50 ms of the depolarizing pulse. The concentration-response curve for this compound is generated by applying increasing concentrations of the compound and measuring the corresponding inhibition of the late sodium current. The IC50 value is calculated by fitting the data to a Hill equation.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct inhibition of the cardiac Nav1.5 channel, which in turn affects downstream signaling related to intracellular sodium and calcium homeostasis.
Caption: Signaling pathway of this compound action.
Caption: this compound discovery and development workflow.
Conclusion and Future Directions
This compound represents a well-designed late sodium current inhibitor with an improved CNS safety profile compared to its predecessor. The medicinal chemistry strategy of increasing polar surface area to limit blood-brain barrier penetration proved to be successful. Despite its promising anti-ischemic effects, the development of this compound was terminated due to the observation of liver lesions in 7-day rat toxicology studies.[1] This outcome underscores the critical importance of comprehensive toxicological screening in the drug development process. While this compound itself did not advance to clinical trials, the knowledge gained from its discovery and preclinical evaluation provides valuable insights for the future design of safer and more effective late sodium current inhibitors for the treatment of cardiovascular diseases.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridine GS-458967, a late sodium current inhibitor (Late INai) of the cardiac NaV 1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 4. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Primary Target of GS-462808
For Researchers, Scientists, and Drug Development Professionals
Core Summary
GS-462808 is a potent and selective inhibitor of the late sodium current (INa,late) mediated by the cardiac voltage-gated sodium channel Nav1.5.[1][2][3] This technical guide provides a comprehensive overview of the primary target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for characterization, and the key signaling pathways involved in the regulation of its target.
Primary Target and Mechanism of Action
The primary molecular target of this compound is the late component of the cardiac sodium current (INa,late) , which is produced by the Nav1.5 channel.[1][2][3] Under normal physiological conditions, the vast majority of Nav1.5 channels rapidly inactivate after opening, contributing to the initial upstroke of the cardiac action potential (the peak sodium current, INa,peak). However, a small fraction of these channels can re-open during the plateau phase of the action potential, generating a sustained or "late" sodium current.[3][4]
In pathological conditions such as myocardial ischemia and heart failure, the magnitude of INa,late can be significantly enhanced. This increased inward current can lead to intracellular sodium and calcium overload, prolong the action potential duration, and promote early afterdepolarizations, thereby contributing to cardiac arrhythmias.
This compound selectively inhibits this pathological INa,late with significantly less effect on the peak sodium current.[3] This selectivity is crucial as it allows for the targeting of the detrimental late current without significantly affecting the normal cardiac conduction that relies on the peak current.
Quantitative Data
The inhibitory potency of this compound on the late sodium current and its selectivity over other currents have been quantified in preclinical studies.
| Parameter | Value | Channel/Current | Notes |
| IC50 | 1.9 µM | INa,late (Nav1.5) | Half-maximal inhibitory concentration for the late sodium current.[3][5] |
| % Inhibition | 10% at 10 µM | INa,early (Nav1.5) | Demonstrates selectivity for the late current over the early (peak) current.[3][5] |
| % Inhibition | 8% | Nav1.1 peak current | Indicates selectivity for the cardiac isoform (Nav1.5) over neuronal isoforms.[3][5] |
Experimental Protocols
The characterization of this compound's inhibitory effect on the late sodium current is primarily achieved through electrophysiological techniques, specifically the whole-cell patch-clamp method .
Protocol for Measuring Late Sodium Current (INa,late) Inhibition
This protocol is a representative method for determining the IC50 of a compound like this compound on the late sodium current in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).
1. Cell Preparation:
-
Culture HEK293 cells stably transfected with the human SCN5A gene (encoding Nav1.5) under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (typically ≤0.1%).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a high-resistance (>1 GΩ) seal on a single cell (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for series resistance to minimize voltage errors.
4. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -120 mV.
-
Apply a depolarizing pulse to -20 mV for 500 ms (B15284909) to elicit both the peak and late sodium currents.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full channel recovery between pulses.
-
The late sodium current is typically measured as the mean current during the last 100-200 ms of the depolarizing pulse.
5. Data Analysis:
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Measure the amplitude of the late sodium current at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Nav1.5 Late Current Regulation
Caption: Regulation of Nav1.5 late sodium current.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
References
- 1. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
GS-462808: A Technical Whitepaper on a Late Sodium Current Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) that emerged from a discovery program aimed at improving upon earlier generations of INaL inhibitors. While demonstrating promising efficacy and an improved central nervous system (CNS) safety profile compared to its predecessors, the development of this compound was ultimately halted due to findings of liver toxicity in preclinical animal studies. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies typically employed in the evaluation of such compounds.
Introduction to the Late Sodium Current (INaL)
The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels do not fully inactivate, giving rise to a persistent or "late" sodium current (INaL). Under normal physiological conditions, the INaL is small. However, in various pathological states, such as myocardial ischemia, heart failure, and long QT syndrome, the INaL can be enhanced. This augmented current contributes to intracellular sodium and calcium overload, leading to prolonged action potential duration, increased risk of arrhythmias, and impaired cardiac contractility. Consequently, selective inhibition of the INaL has become a key therapeutic strategy for a range of cardiovascular diseases.
This compound: Pharmacological Profile
This compound is a triazolopyridinone derivative designed to offer improved potency and selectivity for the late sodium current over the peak sodium current, as well as reduced CNS penetration compared to earlier compounds like GS-458967.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and comparator compounds.
Table 1: In Vitro Potency and Selectivity of Late Sodium Current Inhibitors
| Compound | Late INaL IC50 | Peak INa Inhibition | Nav1.1 Peak Current Inhibition | Reference |
| This compound | 1.9 µM | 10% at 10 µM | 8% at 10 µM | [2] |
| GS-458967 | 0.333 µM | <15% at 0.333 µM | Not Reported | [1] |
| Ranolazine (B828) | ~6-17 µM | Varies with conditions | Not Reported | [2] |
Table 2: Preclinical Development Status of this compound
| Stage | Outcome | Reason for Discontinuation | Reference |
| Preclinical | Halted | Liver lesions observed in 7-day rat toxicology studies. | [1][2] |
Experimental Protocols
While the specific, detailed experimental protocols used in the development of this compound are not publicly available, this section outlines representative methodologies for the key experiments typically performed for a late sodium current inhibitor.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of the compound on the late and peak sodium currents.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human cardiac sodium channel, Nav1.5.
Methodology:
-
Cell Culture: HEK-293 cells expressing Nav1.5 are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Internal Solution (Pipette Solution): Typically contains (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4 with NaOH.
-
-
Voltage-Clamp Protocol for Late INaL:
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing pulse to -20 mV for 500 ms (B15284909) is applied to elicit the sodium current.
-
The late INaL is measured as the mean current during the last 100 ms of the depolarizing pulse.
-
The protocol is repeated at a physiological frequency (e.g., 1 Hz).
-
-
Voltage-Clamp Protocol for Peak INa:
-
Cells are held at a holding potential of -120 mV.
-
A brief (e.g., 20 ms) depolarizing pulse to -20 mV is applied.
-
The peak inward current during this pulse is measured as the peak INa.
-
-
Data Analysis:
-
Concentration-response curves are generated by applying increasing concentrations of the test compound.
-
The IC50 value is calculated by fitting the data to a Hill equation.
-
In Vivo Efficacy: Myocardial Ischemia Model
Objective: To assess the anti-ischemic potency of the compound.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized, and a lead II electrocardiogram (ECG) is monitored continuously.
-
The left anterior descending (LAD) coronary artery is surgically exposed.
-
-
Ischemia Induction:
-
A suture is passed around the LAD, and ischemia is induced by tightening the suture to occlude the artery.
-
-
Drug Administration:
-
The test compound is administered intravenously at various doses prior to the induction of ischemia.
-
-
Endpoint Measurement:
-
The primary endpoint is the change in the ST-segment elevation on the ECG, which is a marker of myocardial ischemia.
-
The area at risk and infarct size can also be measured post-mortem using histological staining (e.g., triphenyltetrazolium (B181601) chloride).
-
-
Data Analysis:
-
The dose-dependent reduction in ST-segment elevation is used to determine the anti-ischemic potency.
-
Preclinical Toxicology: 7-Day Repeat-Dose Study
Objective: To evaluate the potential toxicity of the compound after repeated administration.
Animal Model: Male and female Sprague-Dawley rats.
Methodology:
-
Dosing:
-
Animals are divided into several groups, including a vehicle control group and multiple dose groups of the test compound.
-
The compound is administered daily for 7 consecutive days via oral gavage or another clinically relevant route.
-
-
Clinical Observations:
-
Animals are observed daily for any clinical signs of toxicity.
-
Body weight and food consumption are monitored regularly.
-
-
Terminal Procedures:
-
At the end of the 7-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are weighed.
-
-
Histopathology:
-
Organs, with a particular focus on the liver, are preserved, sectioned, and examined microscopically for any pathological changes.
-
-
Data Analysis:
-
Dose-related changes in clinical signs, body weight, clinical pathology parameters, and histopathology are evaluated to identify any target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by late sodium current inhibition and a typical experimental workflow for evaluating a compound like this compound.
Caption: Pathophysiological cascade of increased late INaL and the inhibitory action of this compound.
Caption: A typical preclinical development workflow for a late sodium current inhibitor like this compound.
Conclusion
This compound represents a noteworthy effort in the development of selective late sodium current inhibitors. It successfully addressed some of the limitations of earlier compounds, such as CNS side effects, and demonstrated promising anti-ischemic potency. However, the discovery of liver toxicity in preclinical studies underscored the challenges in developing safe and effective drugs targeting this pathway. The information available on this compound, though incomplete, provides valuable insights for researchers in the field of cardiovascular drug discovery. Further exploration of the structure-toxicity relationship of this chemical series could inform the design of future INaL inhibitors with improved safety profiles.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a novel triazolopyridinone compound identified as a potent and selective inhibitor of the late sodium current (INa,late) mediated by the cardiac sodium channel Nav1.5.[1][2][3][4] Developed as a potential therapeutic agent for cardiac arrhythmias and angina, this compound represents a significant advancement over earlier late INa inhibitors, such as ranolazine (B828), by demonstrating improved potency and a superior central nervous system (CNS) safety profile.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its interaction with the Nav1.5 channel, and is intended for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
The cardiac voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is crucial for the initiation and propagation of the cardiac action potential. While the peak inward sodium current (INa,peak) is responsible for the rapid depolarization phase (Phase 0) of the action potential, a small, sustained late component of the sodium current (INa,late) persists during the plateau phase.[5][6][7] Under pathological conditions such as ischemia and heart failure, INa,late can be enhanced, leading to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias and contractile dysfunction.[7][8][9] this compound selectively targets this pathological late current, offering a promising therapeutic strategy.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various electrophysiological assays. The following tables summarize the key quantitative data available for this compound and its predecessor, GS-458967, for comparative purposes.
| Compound | Parameter | Channel | Value | Reference |
| This compound | IC50 | Nav1.5 (Late INa) | 1.33 µM | [2][3][4] |
| IC50 | Nav1.5 (Late INa) | 1.9 µM | [10][11] | |
| % Inhibition | Nav1.5 (Peak INa) | 10% at 10 µM | [10][11] | |
| % Inhibition | Nav1.1 (Peak Current) | 8% at 10 µM | [10][11] | |
| GS-458967 | IC50 | Nav1.5 (Late INa) | 333 nM | [1] |
| % Inhibition | Nav1.5 (Peak INa) | <15% at 333 nM | [10][11] | |
| - | Nav1.1, Nav1.2, Nav1.3 | Potent Inhibition | [1] |
Table 1: Potency and Selectivity of this compound and GS-458967 on Nav Channels.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are primarily described in the work by Koltun et al. (2016). While the full text of this primary publication is not publicly available, this section outlines the likely methodologies based on standard practices in the field and information from secondary sources.
Cell Culture and Channel Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels due to their low endogenous channel expression.
-
Transfection: HEK293 cells are stably transfected with the human SCN5A gene to express the Nav1.5 channel. For selectivity studies, cells are transfected with the genes for other Nav channel isoforms (e.g., SCN1A for Nav1.1, SCN2A for Nav1.2, SCN3A for Nav1.3).
Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.
-
Apparatus: An automated patch-clamp system (e.g., PatchXpress, IonWorks) or a manual patch-clamp rig is used.
-
Solutions:
-
External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.
-
Internal Solution (in mM): Typically contains CsF or CsCl to block potassium currents (e.g., 120), NaCl (e.g., 10), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2.
-
-
Voltage-Clamp Protocol for Late INa:
-
Holding Potential: Cells are held at a negative potential (e.g., -100 mV or -120 mV) to ensure the availability of the Nav1.5 channels.
-
Depolarizing Pulse: A long depolarizing pulse (e.g., to -20 mV or -10 mV for 200-500 ms) is applied to elicit both the peak and late sodium currents.
-
Measurement: The peak current is measured at the beginning of the pulse, while the late current is measured as the mean current during the latter part of the pulse (e.g., the last 100 ms).
-
-
Data Analysis: The concentration-response curves for the inhibition of the late sodium current by this compound are fitted with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Late INa Inhibition
Caption: Mechanism of action of this compound in mitigating arrhythmias.
Experimental Workflow for this compound Characterization
Caption: Workflow for electrophysiological characterization of this compound.
Logical Relationship of this compound's Improved Profile
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1354198-41-6 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cardiac Late Sodium Channel Current Is a Molecular Target for the Sodium/Glucose Cotransporter 2 Inhibitor Empagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 11. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data on GS-462808: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
GS-462808 is a late sodium current inhibitor (late INa) that was under preclinical development for cardiovascular indications. As a selective inhibitor of the cardiac Nav1.5 channel's late current, it represented a potential therapeutic approach for conditions such as arrhythmia and angina. Despite promising initial data, its development was discontinued (B1498344) due to adverse findings in toxicology studies. This guide provides a comprehensive summary of the available early preclinical data on this compound, including its mechanism of action, in vitro potency and selectivity, and the toxicological findings that led to its cessation.
Core Data Summary
The following tables summarize the key quantitative preclinical data for this compound, primarily focusing on its in vitro activity and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 for Late INa Inhibition | 1.9 µM | Half-maximal inhibitory concentration for the late sodium current mediated by the Nav1.5 channel. |
Table 2: In Vitro Selectivity of this compound
| Parameter | Value | Description |
| Inhibition of Early INa at 10 µM | 10% | Percentage of inhibition of the peak (early) sodium current at a concentration of 10 µM. |
| Inhibition of Nav1.1 Peak Current | 8% | Percentage of inhibition of the peak current of the neuronal sodium channel isoform Nav1.1, indicating cardiac isoform selectivity. |
Mechanism of Action
This compound is a selective inhibitor of the late sodium current (late INa) in cardiomyocytes.[1] Under normal physiological conditions, the late INa is a small, sustained sodium current that flows during the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia, this current can be enhanced, leading to intracellular sodium and calcium overload, which can in turn trigger arrhythmias. By selectively inhibiting this late current, this compound was designed to mitigate these pathological effects without significantly affecting the peak sodium current responsible for the normal upstroke of the action potential.
Figure 1: Mechanism of action of this compound in myocardial ischemia.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available in their entirety. The following descriptions are based on standard methodologies used for similar compounds and information inferred from available abstracts.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of this compound on sodium channel currents were likely determined using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel.
Objective: To determine the IC50 of this compound for the late sodium current and its effect on the peak sodium current.
Methodology Outline:
-
Cell Culture: HEK293 cells expressing the SCN5A gene (encoding the α-subunit of the Nav1.5 channel) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are perfused with an extracellular solution, and the recording pipette is filled with an intracellular solution.
-
A specific voltage protocol is applied to elicit both peak and late sodium currents. This typically involves a depolarization step from a holding potential (e.g., -120 mV) to a test potential (e.g., -20 mV).
-
The late sodium current may be enhanced by an opener such as anemone toxin II (ATX-II) to facilitate measurement.
-
-
Drug Application: this compound is applied at various concentrations to the extracellular solution to determine its effect on the sodium currents.
-
Data Analysis: The peak and late sodium currents are measured before and after drug application. The concentration-response curve for the inhibition of the late current is plotted to calculate the IC50 value.
Figure 2: Experimental workflow for in vitro electrophysiology.
In Vivo Toxicology: Acute Rat Study
The development of this compound was halted due to the observation of liver lesions in a 7-day rat toxicology study.[2]
Objective: To assess the safety and tolerability of this compound following repeated dosing in rats.
Methodology Outline:
-
Animal Model: Male and female Sprague-Dawley rats are typically used.
-
Dosing: this compound is administered daily for 7 days, likely via oral gavage. Multiple dose groups are used, including a vehicle control group and at least three dose levels of the test compound.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis, including markers of liver function (e.g., ALT, AST, ALP, bilirubin).
-
Necropsy and Histopathology: At the end of the 7-day period, a full necropsy is performed. The liver and other organs are weighed and examined for gross abnormalities. Tissues are collected and preserved for microscopic histopathological examination.
Figure 3: Workflow for the 7-day rat toxicology study.
Conclusion
This compound demonstrated a promising in vitro profile as a selective inhibitor of the late sodium current. However, the preclinical development of this compound was terminated due to the finding of liver toxicity in a 7-day rat study. This case highlights the critical role of comprehensive toxicological evaluation in the early stages of drug development. While the specific details of all preclinical experiments are not fully public, this guide provides a summary of the key available data and likely methodologies employed in the evaluation of this compound.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-462808: A Technical Guide on its Potential as an Anti-Arrhythmic Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-462808 is a potent and selective inhibitor of the late cardiac sodium current (INa,late) that demonstrated potential as an anti-arrhythmic and anti-ischemic agent. Developed as a successor to GS-458967, it exhibited an improved preclinical profile with lower brain penetration and reduced activity at neuronal sodium channel isoforms. Despite its promising efficacy and selectivity for the cardiac Nav1.5 channel, the development of this compound was halted due to the discovery of liver lesions in 7-day rat toxicology studies. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, and the experimental methodologies relevant to its evaluation.
Introduction
Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. A key mechanism underlying many arrhythmias is the abnormal increase in the late sodium current (INa,late) in cardiomyocytes.[1] This sustained inward current can lead to action potential prolongation, early afterdepolarizations (EADs), and increased intracellular calcium, all of which are pro-arrhythmic. Therefore, selective inhibition of INa,late represents a promising therapeutic strategy for the management of various arrhythmias.
This compound was developed as a selective inhibitor of INa,late with the goal of improving upon earlier compounds like ranolazine (B828) and its predecessor, GS-458967. While GS-458967 was a potent INa,late inhibitor, it had unfavorable central nervous system (CNS) effects due to high brain penetration and off-target inhibition of brain sodium channel isoforms (Nav1.1, 1.2, 1.3).[2] this compound was designed with increased polar surface area to limit its entry into the CNS, which successfully resulted in lower brain penetration and serendipitously lower activity at brain sodium channel isoforms.[2]
Mechanism of Action
This compound exerts its anti-arrhythmic effect by selectively inhibiting the late component of the fast sodium current (INa) in cardiomyocytes. The fast sodium current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. While the majority of sodium channels inactivate quickly, a small fraction re-open during the plateau phase, generating the late sodium current (INa,late).
Under pathological conditions such as ischemia and heart failure, INa,late can be significantly enhanced, leading to cellular sodium and calcium overload, which in turn can trigger arrhythmias. This compound preferentially binds to and blocks the Nav1.5 channels that are responsible for this late current, with minimal effect on the peak sodium current (INa,peak) at therapeutic concentrations. This selectivity is crucial for avoiding the pro-arrhythmic effects associated with non-selective sodium channel blockers, which can slow conduction velocity and increase the risk of re-entrant arrhythmias.
Quantitative Data
The following tables summarize the available quantitative data for this compound and comparator compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | INa,late IC50 (µM) | INa,peak Inhibition | Nav1.1 Peak Current Inhibition | Reference |
| This compound | 1.9 | 10% at 10 µM | 8% | [1][3] |
| GS-458967 | 0.13 (rabbit ventricular cardiomyocytes) | ~7.5% at 10 µM | Not specified | [1][3] |
| Ranolazine | 6 (canine ventricular myocytes) | Not specified | Not specified | [3] |
Table 2: Preclinical Pharmacokinetic and Safety Profile
| Compound | Brain Penetration | CNS Safety Window (Rat and Dog) | Key Adverse Finding | Reference |
| This compound | Lower than GS-458967 | >20 | Liver lesions in 7-day rat toxicology studies | [2] |
| GS-458967 | High (3-fold higher partitioning into brain vs. plasma) | Not favorable | Potent inhibition of brain sodium channel isoforms | [2] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. The following are representative protocols for the types of experiments that would have been conducted to characterize its pharmacological profile.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound for inhibiting INa,late versus INa,peak.
Cell Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
-
Cells are harvested and plated onto glass coverslips for electrophysiological recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Voltage-Clamp Protocol:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
To measure INa,peak, cells are held at a holding potential of -120 mV and depolarized to -20 mV for 50 ms (B15284909).
-
To measure INa,late, a longer depolarizing pulse to -20 mV for 500 ms is used. INa,late is measured as the mean current during the last 50 ms of the depolarizing step.
-
Concentration-response curves are generated by cumulative addition of this compound to the external solution.
Preclinical Toxicology: 7-Day Rat Study
Objective: To assess the potential toxicity of this compound following repeated oral administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Equal numbers of males and females
-
Age: 6-8 weeks at the start of the study
Experimental Design:
-
Animals are randomly assigned to one of four groups: vehicle control, low dose, mid-dose, and high dose of this compound.
-
The test article is administered once daily via oral gavage for 7 consecutive days.
-
Clinical observations are recorded daily. Body weights are measured at the beginning and end of the study.
-
At the end of the 7-day period, animals are euthanized, and a full necropsy is performed.
-
Organ weights are recorded, and tissue samples, including the liver, are collected for histopathological examination.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
The Discovery of Triazolopyridinone GS-462808: A Late Sodium Current Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS-462808 is a triazolopyridinone derivative identified as a potent and selective inhibitor of the late sodium current (INaL) in the cardiac Nav1.5 channel. Developed as a second-generation compound following GS-458967, its design focused on mitigating the central nervous system (CNS) side effects of its predecessor by increasing polarity and reducing brain penetration. While this compound demonstrated an improved CNS safety profile and enhanced anti-ischemic potency compared to the existing drug ranolazine (B828), its development was ultimately halted due to the discovery of liver lesions in preclinical toxicology studies. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction
The late sodium current (INaL) is a sustained component of the total sodium current that flows through the cardiac voltage-gated sodium channel, Nav1.5.[1][2][3] Under pathological conditions such as myocardial ischemia and heart failure, the INaL can be enhanced, leading to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[4][5] Inhibition of the late INaL has therefore emerged as a promising therapeutic strategy for the treatment of angina and arrhythmias.[2]
This compound was developed from a medicinal chemistry program aimed at optimizing a lead compound, GS-458967, a potent INaL inhibitor with undesirable CNS effects due to high brain penetration.[6][7] By increasing the polar surface area of the molecule through the addition of a carbonyl group and an oxadiazole ring, researchers successfully synthesized this compound with reduced brain-to-plasma partitioning.[6][7] This modification led to a significant improvement in the CNS safety window. However, subsequent preclinical safety evaluation revealed unforeseen liver toxicity, leading to the cessation of its development.[6][7]
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro pharmacological profile of this compound in comparison to its predecessor, GS-458967, and the established late INaL inhibitor, ranolazine.
| Compound | Late INa IC50 (nM) | Peak INa Inhibition at 10 µM (%) | Nav1.1 Peak Current Inhibition (%) | Reference |
| This compound | 1900 | 10 | 8 | [8] |
| GS-458967 | 333 | <15 (at 333 nM) | High | [3][6][7] |
| Ranolazine | 6000 - 17000 | - | - | [3] |
In Vivo Efficacy and Safety
The table below presents a summary of the key in vivo findings for this compound.
| Parameter | Finding | Species | Reference |
| CNS Safety Window | >20-fold improvement over GS-458967 | Rat, Dog | [6][7] |
| Anti-ischemic Potency | Improved relative to ranolazine | - | [6][7] |
| Toxicology | Liver lesions observed in 7-day study | Rat | [6][7] |
Experimental Protocols
Whole-Cell Patch-Clamp Assay for Late INa Current
This protocol describes the methodology for assessing the inhibitory activity of compounds on the late sodium current in a heterologous expression system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the late INa current mediated by the Nav1.5 channel.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.5 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
HEK-293 cells expressing Nav1.5 are cultured and prepared for patch-clamp recording.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
A specific voltage-clamp protocol is applied to elicit both peak and late sodium currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to -20 mV for 200-500 ms (B15284909).
-
The late INa is measured as the mean current during the final 50-100 ms of the depolarizing pulse.
-
After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.
-
The steady-state inhibition at each concentration is recorded.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Preclinical CNS Safety Assessment
This protocol outlines a general approach for evaluating the potential central nervous system side effects of a drug candidate in rodents.
Objective: To assess the CNS safety window of a test compound by determining the maximum tolerated dose (MTD) and observing any behavioral or physiological abnormalities.
Species: Male Sprague-Dawley rats.
Procedure:
-
Animals are acclimated to the housing conditions for at least one week prior to the study.
-
The test compound is formulated in an appropriate vehicle.
-
Animals are divided into several groups, including a vehicle control group and multiple dose groups of the test compound.
-
The compound is administered via the intended clinical route (e.g., oral gavage).
-
Following administration, animals are observed continuously for the first few hours and then periodically for up to 24-48 hours.
-
A functional observational battery (FOB) is performed to assess changes in autonomic function, neuromuscular coordination, and overall behavior. This may include evaluation of posture, gait, motor activity, and reflexes.
-
The MTD is determined as the highest dose that does not cause significant adverse effects or mortality.
-
The CNS safety window is calculated as the ratio of the MTD to the efficacious dose.
7-Day Rat Toxicology Study
This protocol describes a sub-acute toxicity study to evaluate the potential adverse effects of a compound after repeated administration over one week.
Objective: To identify potential target organs of toxicity and to characterize the dose-response relationship for any observed adverse effects.
Species: Male and female Wistar rats.
Procedure:
-
Animals are randomized into control and treatment groups.
-
The test compound is administered daily for 7 consecutive days at multiple dose levels. A control group receives the vehicle only.
-
Clinical observations, body weight, and food consumption are recorded daily.
-
At the end of the 7-day treatment period, blood samples are collected for hematology and clinical chemistry analysis, including liver function markers (e.g., ALT, AST).
-
Animals are euthanized, and a full necropsy is performed.
-
Organs, with a particular focus on the liver, are weighed and preserved for histopathological examination.
-
A board-certified veterinary pathologist examines the tissues for any microscopic changes. In the case of this compound, this would have revealed the presence of liver lesions.[6][7]
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound on the cardiac action potential.
Caption: Drug discovery workflow leading to the identification and eventual termination of this compound.
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the late sodium current (INaL) conducted by the Nav1.5 channel. The regulation of INaL is complex and involves multiple signaling pathways. An increase in intracellular Ca2+, as seen in pathological states, can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII can then phosphorylate the Nav1.5 channel, leading to an enhancement of the late INaL. This creates a vicious cycle where increased INaL leads to further Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, promoting arrhythmias. This compound, by directly inhibiting the enhanced INaL, is proposed to interrupt this pathological signaling cascade.
Caption: Signaling pathway of late INa enhancement and the point of intervention for this compound.
Conclusion
The discovery and preclinical development of this compound represent a case study in targeted drug design. The successful optimization of a lead compound to improve its CNS safety profile highlights the effectiveness of rational medicinal chemistry approaches. However, the unforeseen liver toxicity underscores the challenges inherent in drug development and the critical importance of comprehensive preclinical safety assessments. The data and methodologies presented in this guide provide valuable insights for researchers working on the development of novel ion channel modulators and serve as a detailed record of a promising, yet ultimately unsuccessful, drug candidate.
References
- 1. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late INa Inhibition as an Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AID 1302074 - Inhibition of 1 Hz stimulated Nav1.5 (unknown origin) assessed as inhibition of peak sodium current by manual patch clamp method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
GS-462808: A Technical Guide for In Vitro Investigation of Late Sodium Current Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of GS-462808 as a tool for studying the late sodium current (INaL) in vitro. This compound is a potent and selective inhibitor of the cardiac sodium channel Nav1.5, which is responsible for the generation of the late sodium current. While its clinical development was halted due to off-target toxicity, its well-defined mechanism of action makes it a valuable pharmacological tool for preclinical research into the physiological and pathological roles of the late INa.
Core Concepts: The Late Sodium Current (INaL)
The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (peak INa). However, a small fraction of these channels do not fully inactivate, leading to a persistent or "late" sodium current (INaL) that continues throughout the plateau phase of the action potential.[1] Under normal physiological conditions, this current is small. However, in various pathological states, such as heart failure, long QT syndrome, and myocardial ischemia, the late INa can be enhanced, contributing to cellular sodium and calcium overload, and thereby promoting cardiac arrhythmias.[1]
This compound: A Selective Inhibitor of Late INa
This compound is a triazolopyridinone compound that exhibits potent and relatively selective inhibition of the late INa mediated by the Nav1.5 channel.[2] This selectivity for the late component over the peak current makes it a more targeted tool than less selective sodium channel blockers.
Quantitative Data on this compound Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound against the late and peak sodium currents.
| Parameter | Cell Line | Channel | Value | Notes | Reference |
| IC50 (Late INa) | HEK293 | Human Nav1.5α | 1.9 µM | Late INa was activated by tefluthrin/ATX-II. | [3][4] |
| IC50 (Late INa) | Not Specified | Cardiac Nav1.5 | 1.33 µM | Oral active late sodium current inhibitor. | [3] |
| % Inhibition (Peak INa) | HEK293 | Human Nav1.5α | 10% at 10 µM | Provides an indication of selectivity over the peak current. | [1] |
| % Inhibition (Peak INa) | Not Specified | Nav1.1 | 8% | Demonstrates selectivity against a neuronal sodium channel isoform. | [1] |
Experimental Protocols for Studying Late INa with this compound
The following protocols are adapted from established methodologies for the in vitro measurement of late INa using whole-cell patch-clamp electrophysiology. These can be readily modified for the use of this compound to determine its concentration-dependent effects.
Protocol 1: Whole-Cell Patch-Clamp Recording of Late INa in HEK293 Cells Expressing Nav1.5
This protocol is designed for measuring the late sodium current in a heterologous expression system, which allows for the isolated study of the Nav1.5 channel.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human Nav1.5 in appropriate media.
-
Passage cells regularly and plate onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 10 NaCl, 120 CsF, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Pharmacological Enhancers (Optional): To increase the amplitude of the late INa for easier measurement, a pharmacological enhancer such as Anemonia sulcata toxin II (ATX-II) (e.g., 1-10 nM) or veratridine (B1662332) can be added to the external solution.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing step to -20 mV for 200-500 ms.
-
The late INa is measured as the sustained current during the later phase of this depolarizing pulse (e.g., the last 100 ms).
-
Alternatively, a slow ramp depolarization (e.g., from +40 mV to -95 mV over 100 ms) can be used to elicit the late current.
5. Application of this compound:
-
After establishing a stable baseline recording of the late INa, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
To construct a concentration-response curve, apply a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in a cumulative or non-cumulative manner.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
6. Data Analysis:
-
Measure the amplitude of the late INa before and after the application of this compound.
-
Normalize the current in the presence of the drug to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50.
Visualizing the Experimental Workflow
Caption: A flowchart outlining the key steps in the in vitro assessment of this compound's effect on the late sodium current using patch-clamp electrophysiology.
Mechanism of Action and Signaling Consequences
This compound exerts its effect by directly binding to the Nav1.5 channel, thereby inhibiting the flow of sodium ions during the late phase of the action potential. This direct channel blockade leads to a series of downstream cellular consequences that are critical to its potential anti-arrhythmic effects.
Visualizing the Signaling Pathway
Caption: A diagram illustrating the direct inhibitory effect of this compound on the Nav1.5 channel and the subsequent downstream effects on intracellular ion concentrations and cardiac action potential, ultimately reducing arrhythmogenic potential.
Conclusion
This compound serves as a valuable research tool for the in vitro investigation of the late sodium current. Its potency and selectivity allow for the targeted modulation of late INa, enabling a deeper understanding of its role in cardiac electrophysiology and pathophysiology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. While its clinical utility is limited, its contribution to preclinical science remains significant.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) mediated by the cardiac sodium channel Nav1.5.[1][2][3] The selective inhibition of the late sodium current over the peak sodium current is a promising therapeutic strategy for the treatment of cardiac arrhythmias.[4][5][6] These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on Nav1.5 channels using the whole-cell patch clamp technique.
Data Presentation
Table 1: Inhibitory Potency of this compound on Nav1.5 Currents
| Current Type | IC50 (µM) | Cell Line | Notes | Reference |
| Late INa | 1.33 | HEK293 | Orally active late sodium current inhibitor. | [3] |
| Late INa | 1.9 | HEK293 | Inhibition of 0.1 Hz stimulated human Nav1.5 alpha expressed in HEK293 cells. | [1][7] |
| Peak INa | >10 (10% inhibition at 10 µM) | Not Specified | Demonstrates selectivity for the late current. | [1] |
Experimental Protocols
This section details the essential methodologies for conducting patch clamp experiments to evaluate the effect of this compound on Nav1.5 channels.
Cell Culture and Preparation
For these experiments, a mammalian cell line stably expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells) is recommended.[8][9]
-
Cell Culture: Culture the Nav1.5-expressing cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Dissociation: Prior to the experiment, dissociate the cells from the culture dish using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.
-
Plating: Plate the dissociated cells onto glass coverslips at a low density suitable for patch clamping. Allow the cells to adhere and recover for at least 2-4 hours before use.
Solutions and Reagents
The following solutions are standard for recording sodium currents from Nav1.5 channels.
-
Internal Solution (Pipette Solution) (in mM):
-
CsF: 120
-
CsCl: 20
-
EGTA: 10
-
HEPES: 10
-
Adjust pH to 7.2 with CsOH.
-
-
External Solution (Bath Solution) (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 5
-
Adjust pH to 7.4 with NaOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Series Resistance Compensation: Compensate for the series resistance to minimize voltage errors.
-
Data Acquisition: Record sodium currents using a patch clamp amplifier and a data acquisition system. Filter the currents at 2-5 kHz and digitize at 10-20 kHz.
Voltage Clamp Protocols
To differentiate the effects of this compound on the peak and late sodium currents, specific voltage protocols are required.
-
Protocol for Peak INa:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a brief depolarizing step (e.g., to -20 mV for 50 ms) to elicit the peak inward sodium current.
-
Return the membrane potential to -120 mV.
-
This protocol can be repeated at a low frequency (e.g., 0.1 Hz) to monitor the peak current amplitude over time.
-
-
Protocol for Late INa:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a longer depolarizing step (e.g., to -20 mV for 500 ms).
-
The late INa is measured as the sustained inward current towards the end of this long depolarization.
-
To enhance the late current for easier measurement, an agonist such as Anemonia sulcata toxin II (ATX-II) can be included in the external solution.
-
Drug Application
-
Establish a stable baseline recording of both peak and late INa in the external solution.
-
Prepare a series of dilutions of this compound in the external solution from the stock solution.
-
Apply the different concentrations of this compound to the cell using a perfusion system.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
After drug application, wash out the compound with the control external solution to check for reversibility.
Mandatory Visualizations
Experimental Workflow for this compound Patch Clamp Assay
Caption: Workflow for characterizing this compound effects on Nav1.5.
Signaling Pathway of Late Sodium Current Inhibition
References
- 1. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of late sodium current suppresses calcium-related ventricular arrhythmias by reducing the phosphorylation of CaMK-II and sodium channel expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Late Sodium Current Suppresses Ventricular Tachycardia and Fibrillation in Intact Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late INa Inhibition as an Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Nav1.5通道抑制剂 | MCE [medchemexpress.cn]
- 8. reactionbiology.com [reactionbiology.com]
- 9. metrionbiosciences.com [metrionbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GS-462808, a selective inhibitor of the late sodium current (INa,L), in Human Embryonic Kidney 293 (HEK-293) cells heterologously expressing the human cardiac sodium channel, Nav1.5. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Introduction
The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is crucial for the initiation and propagation of the cardiac action potential.[1] While the peak inward sodium current (INa,P) is responsible for the rapid depolarization phase, a smaller, persistent late sodium current (INa,L) contributes to the plateau phase.[2] In pathological conditions such as long QT syndrome, heart failure, and myocardial ischemia, an enhancement of INa,L can lead to cardiac arrhythmias.[3][4]
This compound is a potent and selective inhibitor of the Nav1.5 late sodium current.[5][6] Its mechanism of action involves the preferential blocking of the late component of the sodium current over the peak current, thereby offering a targeted therapeutic strategy to counteract the detrimental effects of enhanced INa,L without significantly affecting normal cardiac conduction.[6][7] HEK-293 cells provide a reliable heterologous expression system to study the electrophysiological properties of Nav1.5 and the pharmacological effects of compounds like this compound in a controlled environment.[8]
Data Presentation
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on Nav1.5 currents.
| Parameter | Value | Cell Type | Comments | Reference |
| This compound IC50 for late INa | 1.33 µM | Not specified | Oral active late sodium current inhibitor. | [5] |
| This compound Inhibition of peak INa | ~10% at 10 µM | Rabbit ventricular cardiomyocytes | Demonstrates selectivity for the late current. | [7] |
| GS-458967 IC50 for late INa (related compound) | 130 nM | Rabbit ventricular cardiomyocytes | A potent precursor to this compound. | [7] |
| Ranolazine (B828) IC50 for late INa | Varies (µM range) | Various | A comparator compound, also a late INa inhibitor. | [3] |
Signaling Pathway
An elevated late sodium current (INa,L) through the Nav1.5 channel leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), resulting in calcium overload within the cardiomyocyte. This calcium dysregulation can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known cellular mechanisms of cardiac arrhythmias. This compound, by selectively inhibiting the late INa,L, helps to prevent this cascade of events.
Experimental Protocols
Culture and Transfection of HEK-293 Cells with SCN5A
This protocol describes the transient transfection of HEK-293 cells with a plasmid encoding the human SCN5A gene to express Nav1.5 channels.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA containing the human SCN5A gene
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Opti-MEM® I Reduced Serum Medium
-
6-well culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the SCN5A plasmid DNA in Opti-MEM®.
-
In a separate sterile tube, add the transfection reagent to Opti-MEM®.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HEK-293 cells and wash once with PBS.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for gene expression before proceeding with electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording Nav1.5 currents in transfected HEK-293 cells and assessing the inhibitory effect of this compound.
Materials:
-
Transfected HEK-293 cells expressing Nav1.5
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (in DMSO) and final dilutions in extracellular solution
Procedure:
-
Preparation:
-
Prepare fresh extracellular and intracellular solutions and filter them.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Obtaining Whole-Cell Configuration:
-
Approach a single, healthy-looking transfected cell with the patch pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording Nav1.5 Currents:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
To measure the peak sodium current (INa,P) , apply a voltage step protocol from a holding potential of -120 mV to various test potentials (e.g., -80 mV to +40 mV in 5 mV increments).
-
To measure the late sodium current (INa,L) , apply a long depolarizing pulse (e.g., 500 ms) to a potential where the peak current is maximal (e.g., -20 mV). The late current is measured as the mean current during the last 100 ms (B15284909) of this pulse.
-
-
Application of this compound:
-
Record baseline Nav1.5 currents (both peak and late).
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow the compound to equilibrate for several minutes.
-
Record the Nav1.5 currents in the presence of this compound using the same voltage protocols as for the baseline recordings.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations.
-
Conclusion
The use of this compound in HEK-293 cells expressing Nav1.5 provides a robust in vitro model for studying the selective inhibition of the late sodium current. The protocols outlined in these application notes offer a standardized approach for researchers to investigate the electrophysiological effects of this compound and similar compounds, aiding in the development of novel antiarrhythmic therapies. The provided data and diagrams serve as a valuable resource for understanding the mechanism of action and experimental design related to this promising therapeutic agent.
References
- 1. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heritable arrhythmia syndromes associated with abnormal cardiac sodium channel function: ionic and non-ionic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. Editorial: Inherited Arrhythmias of the Cardiac Sodium Channel Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GS-462808 in Isolated Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) mediated by the cardiac sodium channel Nav1.5.[1][2][3] Under normal physiological conditions, the INaL is a small, sustained inward current that contributes to the plateau phase of the cardiac action potential. However, in pathological states such as myocardial ischemia, heart failure, and certain genetic arrhythmias, the INaL can be enhanced, leading to action potential prolongation, early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and intracellular calcium overload. By selectively inhibiting the INaL, this compound has the potential to counteract these detrimental effects.
These application notes provide a comprehensive overview of the use of this compound in isolated cardiomyocyte studies, including its mechanism of action, expected electrophysiological and calcium handling effects, and detailed protocols for experimental validation. While the clinical development of this compound was discontinued (B1498344) due to findings of liver lesions in toxicology studies, it remains a valuable pharmacological tool for investigating the role of INaL in cardiac physiology and pathophysiology.[1][2]
Mechanism of Action
This compound exhibits high selectivity for the late component of the sodium current over the peak sodium current (INa,early). The primary mechanism involves the binding of this compound to the Nav1.5 channel, which stabilizes the inactivated state of the channel and thereby reduces the sustained influx of sodium ions during the action potential plateau. This selective inhibition of INaL is crucial for its therapeutic potential, as significant blockade of the peak INa could lead to conduction slowing and proarrhythmic effects.
Data Presentation: Electrophysiological and Intracellular Calcium Effects
The following tables summarize the known and expected quantitative effects of this compound on isolated cardiomyocytes.
Table 1: Inhibitory Potency of this compound on Cardiac Sodium Currents
| Parameter | Value | Species/Cell Type | Reference |
| INaL IC50 | 1.9 µM | Not specified in abstract | [2][3] |
| INa,early Inhibition | 10% at 10 µM | Not specified in abstract | [2][3] |
Table 2: Illustrative Concentration-Dependent Effects of a Selective INaL Inhibitor on Action Potential Duration (APD) in Isolated Ventricular Myocytes *
| Concentration | APD50 (% of Control) | APD90 (% of Control) |
| 0.1 µM | ~95% | ~90% |
| 1 µM | ~85% | ~75% |
| 10 µM | ~70% | ~60% |
*This table presents hypothetical data based on the known effects of selective INaL inhibitors to illustrate the expected trend. Specific experimental data for this compound on APD is not available in the public domain.
Table 3: Expected Effects of this compound on Intracellular Calcium Transients in Isolated Ventricular Myocytes *
| Parameter | Expected Effect | Rationale |
| Diastolic [Ca2+]i | Decrease | Reduced Na+ loading via INaL leads to decreased Ca2+ influx through the Na+/Ca2+ exchanger (NCX) in reverse mode. |
| Ca2+ Transient Amplitude | No significant change or slight decrease | Primarily dependent on sarcoplasmic reticulum Ca2+ release, which may be indirectly affected by changes in Na+ homeostasis. |
| Ca2+ Transient Decay Rate | No significant change | Primarily dependent on SERCA activity and forward mode NCX. |
| Spontaneous Ca2+ Release Events (e.g., Ca2+ sparks, waves) | Decrease | Reduced diastolic Ca2+ and prevention of EADs/DADs would decrease the likelihood of spontaneous release. |
*This table outlines the expected consequences of INaL inhibition by this compound on calcium handling. Direct experimental data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a standard enzymatic digestion method for isolating viable, calcium-tolerant ventricular myocytes from an adult rodent heart.
Materials:
-
Langendorff perfusion system
-
Digestion Buffer: Ca2+-free Tyrode's solution containing collagenase type II and protease type XIV.
-
Krebs-Henseleit (KB) solution
-
Calcium-tolerant Tyrode's solution with increasing concentrations of CaCl2.
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution to wash out the blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula and gently tease the ventricular tissue apart in KB solution.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the myocytes to settle and gently resuspend them in KB solution.
-
Gradually reintroduce calcium by sequential addition of CaCl2 to the cell suspension.
-
Isolated myocytes should be rod-shaped with clear striations and quiescent.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Action Potential and Ion Current Recording
This protocol outlines the procedure for recording action potentials and sodium currents from isolated ventricular myocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution (K+-based for action potentials, Cs+-based for isolating Na+ currents)
Procedure:
-
Plate isolated cardiomyocytes in a recording chamber on the microscope stage.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Inject a brief suprathreshold current pulse to elicit an action potential.
-
Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Apply different concentrations of this compound to the bath and record changes in APD.
-
-
For Late Sodium Current (INaL) Recording (Voltage-Clamp):
-
Use an intracellular solution with Cs+ to block K+ currents and an extracellular solution containing blockers for Ca2+ and K+ channels.
-
Apply a voltage-clamp protocol with a long depolarizing step (e.g., 500 ms) to inactivate the peak Na+ current and reveal the sustained late component.
-
Measure the amplitude of the INaL at a specific time point during the depolarizing pulse.
-
Perfuse with various concentrations of this compound to determine the IC50.
-
Protocol 3: Intracellular Calcium Imaging
This protocol describes the use of a fluorescent Ca2+ indicator to measure intracellular calcium transients.
Materials:
-
Confocal or epifluorescence microscope with a high-speed camera
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Field stimulation electrodes
Procedure:
-
Incubate isolated cardiomyocytes with Fluo-4 AM and Pluronic F-127 in a physiological buffer.
-
Wash the cells to remove excess dye.
-
Place the coverslip with dye-loaded cells in a perfusion chamber on the microscope stage.
-
Electrically stimulate the myocytes at a constant frequency (e.g., 1 Hz).
-
Record the fluorescence intensity changes over time, which correspond to the intracellular Ca2+ transients.
-
Analyze the amplitude, duration, and decay kinetics of the calcium transients.
-
Apply this compound and observe its effects on the calcium transients and the occurrence of spontaneous calcium release events.
Visualizations
Caption: Signaling pathway of this compound action in cardiomyocytes.
Caption: Experimental workflow for studying this compound effects.
Caption: Logical relationship of I_NaL inhibition by this compound.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GS-462808 in In Vivo Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INa,late), a sustained component of the fast sodium current that is enhanced under pathological conditions such as myocardial ischemia.[1] This enhanced late INa contributes to intracellular sodium and calcium overload, leading to electrical instability and an increased risk of cardiac arrhythmias. Although the clinical development of this compound was halted due to off-target toxicity, its mechanism of action remains a key area of interest for the development of novel anti-arrhythmic and anti-ischemic therapies.[1][2] Notably, this compound was shown to have improved anti-ischemic potency compared to the established late INa inhibitor, ranolazine (B828).[2]
These application notes provide a detailed protocol for evaluating the anti-arrhythmic efficacy of this compound or other selective late INa,late inhibitors in a well-established canine model of ischemia-reperfusion induced ventricular arrhythmia. This model is highly relevant as it mimics the clinical scenario of myocardial infarction, a common cause of ventricular arrhythmias.
Signaling Pathway of this compound in Myocardial Ischemia
During myocardial ischemia, the late sodium current (INa,late) is pathologically enhanced. This leads to an increase in intracellular sodium concentration, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. The resulting calcium overload prolongs the action potential duration, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which can trigger ventricular arrhythmias. This compound, as a selective inhibitor of the late INa, is expected to mitigate this cascade of events, thereby exerting its anti-arrhythmic effect.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cardiac Action Potential Duration with GS-462808
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1] The late sodium current is a sustained component of the fast sodium current that flows during the plateau phase of the cardiac action potential. Under pathological conditions such as ischemia and heart failure, INaL can be enhanced, leading to a prolongation of the action potential duration (APD), increased intracellular sodium ([Na+]i) and calcium ([Ca2+]i) concentrations, and an increased risk of cardiac arrhythmias. By selectively inhibiting INaL, this compound is expected to shorten the cardiac APD in a concentration-dependent manner, thereby offering a potential therapeutic strategy for the treatment of arrhythmias.[1]
These application notes provide detailed protocols for measuring the effects of this compound on cardiac action potential duration using two common electrophysiological techniques: the patch-clamp method for single cells and optical mapping for tissue preparations.
Mechanism of Action of this compound
This compound targets the voltage-gated sodium channel Nav1.5, which is the predominant sodium channel isoform in the heart. While it has a minimal effect on the peak sodium current responsible for the rapid depolarization of the action potential, it exhibits high affinity for the inactivated state of the channel, thereby selectively inhibiting the late, sustained current.[1] The inhibition of INaL reduces the influx of Na+ during the plateau phase of the action potential. This leads to a decrease in intracellular Na+ concentration, which in turn reduces the driving force for the reverse mode of the sodium-calcium exchanger (NCX). Consequently, Ca2+ overload is mitigated, and the action potential duration is shortened.
Signaling pathway of late sodium current and its inhibition by this compound.
Data Presentation
The following tables summarize the known electrophysiological properties of this compound and provide an example of the expected concentration-dependent effects of a selective INaL inhibitor on cardiac action potential duration, using data from the closely related compound GS-458967.
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for INaL Inhibition | 1.9 µM | Rabbit Ventricular Myocytes | [1] |
| Effect on INa,early | 10% inhibition at 10 µM | Rabbit Ventricular Myocytes | [1] |
| Selectivity for Nav1.5 vs. Nav1.1 | 8% inhibition of Nav1.1 peak current | Not Specified | [1] |
Table 2: Example of Concentration-Dependent Effects of a Selective INaL Inhibitor (GS-458967) on Action Potential Duration (APD90) in Canine Purkinje Fibers
This data is for the related compound GS-458967 and serves as a representative example of the expected effects of this compound.
| Concentration (nM) | Basic Cycle Length (ms) | APD90 (ms, Mean ± SD) | % Change from Control | Reference |
| Control | 1000 | 347 ± 83 | - | [2] |
| 30 | 1000 | Not specified | Not specified | [2] |
| 100 | 1000 | 281 ± 65 | -19.0% | [2] |
| 300 | 1000 | Not specified | Not specified | [2] |
| Control | 300 | 245 ± 53 | - | [2] |
| 30 | 300 | Not specified | Not specified | [2] |
| 100 | 300 | 205 ± 46 | -16.3% | [2] |
| 300 | 300 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Measurement of Action Potential Duration in Isolated Cardiomyocytes using Patch-Clamp
This protocol describes the whole-cell patch-clamp technique to record action potentials from single isolated ventricular cardiomyocytes and to assess the effect of this compound.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rabbit or guinea pig)
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes using established enzymatic digestion protocols. Allow cells to stabilize in the external solution for at least 30 minutes before recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 2 mL/min) and temperature (35-37°C).
-
Seal Formation: Approach a single, healthy, rod-shaped cardiomyocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Action Potential Recording:
-
Switch the amplifier to current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
-
Record baseline action potentials for at least 5 minutes.
-
-
Application of this compound:
-
Prepare a series of working concentrations of this compound in the external solution (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.
-
Perfuse the cell with the lowest concentration of this compound for 5-10 minutes until a steady-state effect is observed.
-
Record action potentials at each concentration, allowing for equilibration at each step.
-
Perform a washout with the control external solution to assess the reversibility of the drug effect.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Plot the concentration-response curve for the change in APD90 to determine the IC50 of this compound for APD shortening.
-
Experimental workflow for patch-clamp measurement of APD with this compound.
Protocol 2: Measurement of Action Potential Duration in Cardiac Tissue using Optical Mapping
This protocol describes the use of voltage-sensitive dyes and optical mapping to measure APD in an isolated heart preparation (e.g., Langendorff-perfused rabbit heart).
Materials:
-
Isolated heart preparation
-
Langendorff perfusion system
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2 / 5% CO2
-
Voltage-sensitive dye (e.g., RH-237 or di-4-ANEPPS)
-
Excitation-contraction uncoupler (e.g., blebbistatin)
-
High-speed, high-resolution camera (e.g., CMOS or CCD)
-
Light source for dye excitation and appropriate emission filters
-
Pacing electrodes
-
Data acquisition and analysis software for optical mapping
Procedure:
-
Heart Preparation: Isolate the heart and cannulate the aorta for Langendorff perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.
-
Dye and Uncoupler Loading:
-
Perfuse the heart with a solution containing the excitation-contraction uncoupler (e.g., 10 µM blebbistatin) to minimize motion artifacts.
-
Load the voltage-sensitive dye by perfusing the heart with a solution containing the dye (e.g., 5-10 µM RH-237) for 10-20 minutes.
-
-
Optical Mapping Setup:
-
Position the heart in the imaging chamber.
-
Focus the camera on the epicardial surface of the ventricle.
-
Position the excitation light source to illuminate the heart uniformly.
-
-
Baseline Recording:
-
Pace the heart at a constant cycle length (e.g., 300 ms) using epicardial electrodes.
-
Record the fluorescence signal from the heart surface at a high frame rate (e.g., >1000 fps).
-
Record baseline data for at least 5 minutes.
-
-
Application of this compound:
-
Introduce this compound into the perfusate at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Allow the drug to equilibrate for 10-15 minutes at each concentration.
-
Record optical signals at each concentration.
-
Perform a washout with the control perfusate.
-
-
Data Analysis:
-
Process the raw optical data to improve the signal-to-noise ratio (e.g., spatial and temporal filtering).
-
For each pixel, generate an optical action potential trace.
-
Calculate the APD50 and APD90 for each pixel to create APD maps of the heart surface.
-
Analyze the change in mean APD90 as a function of this compound concentration.
-
Experimental workflow for optical mapping of APD with this compound.
Conclusion
These protocols provide a framework for the detailed investigation of the effects of this compound on cardiac action potential duration. By employing these methodologies, researchers can obtain valuable data to characterize the electrophysiological profile of this selective late sodium current inhibitor and to assess its potential as an antiarrhythmic agent. The choice between patch-clamp and optical mapping will depend on the specific research question, with the former providing high-resolution data from single cells and the latter offering insights into the spatiotemporal dynamics of electrical activity in intact tissue.
References
Application Notes and Protocols for GS-462808 Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) mediated by the cardiac sodium channel Nav1.5.[1] The selective inhibition of the late sodium current is a promising therapeutic strategy for various cardiovascular disorders, including angina and arrhythmias. This document provides detailed protocols for the preparation of this compound solutions for in vitro assays and outlines a standard electrophysiology protocol for its characterization.
Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting the late component of the sodium current in cardiomyocytes. Under pathological conditions, an increase in the late sodium current can lead to intracellular sodium and calcium overload, contributing to electrical instability and contractile dysfunction. By inhibiting this late current, this compound helps to restore normal cardiac electrophysiology without significantly affecting the peak sodium current, which is essential for normal cardiac conduction.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound.
| Parameter | Target | Species | Cell Line | Value | Reference |
| IC50 | Late Sodium Current (INaL) | Not Specified | Not Specified | 1.9 µM | [2] |
| % Inhibition | Peak Sodium Current (INa,early) | Not Specified | Not Specified | 10% at 10 µM | [2] |
| % Inhibition | Nav1.1 Peak Current | Not Specified | Not Specified | 8% | [2] |
Experimental Protocols
This compound Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution, if you weighed X mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note on Stability: While specific stability data for this compound in DMSO is not publicly available, it is general practice to assume that stock solutions of small molecules in DMSO are stable for several months at -80°C. However, for critical experiments, it is recommended to use freshly prepared solutions or to perform stability tests.
In Vitro Electrophysiology Assay: Whole-Cell Patch-Clamp
This protocol outlines a general procedure for evaluating the effect of this compound on the late sodium current in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).
Materials and Reagents:
-
HEK293 cells stably expressing human Nav1.5
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Poly-D-lysine coated coverslips
-
Extracellular (bath) solution:
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjust pH to 7.4 with NaOH
-
-
Intracellular (pipette) solution:
-
CsF: 120 mM
-
CsCl: 20 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Na2-ATP: 5 mM
-
Adjust pH to 7.2 with CsOH
-
-
This compound working solutions (prepared by diluting the stock solution in the extracellular solution to the desired final concentrations)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate the HEK293-Nav1.5 cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment. Grow the cells to 50-70% confluency.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with the cells to the recording chamber on the patch-clamp setup and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Late Sodium Current:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing step to -20 mV for 500 ms (B15284909) to inactivate the peak sodium current and elicit the late sodium current.
-
Measure the late sodium current as the mean current during the last 100 ms of the depolarizing pulse.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the late sodium current, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to reach equilibrium and for the effect on the late sodium current to stabilize.
-
-
Data Acquisition and Analysis:
-
Record the sodium currents before and after the application of this compound.
-
Analyze the data to determine the percentage of inhibition of the late sodium current at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular clustering of the cardiac sodium channel Nav1.5 in HEK293F cells, with and without the auxiliary β3‐subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Heart Perfusion with GS-462808
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff heart preparation is a classic ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic physiological influences. This methodology, pioneered by Oskar Langendorff, involves the retrograde perfusion of the heart through the aorta, which forces the perfusate into the coronary arteries, thus maintaining the heart's viability and contractile function.[1] This preparation is invaluable for pharmacological studies, enabling the direct assessment of a compound's effects on cardiac contractility, heart rate, and coronary flow.[1]
GS-462808 is a potent and selective inhibitor of the late cardiac sodium current (INaL), which flows through the Nav1.5 sodium channel.[2][3] Under pathological conditions such as myocardial ischemia, the late sodium current can be enhanced, leading to intracellular sodium and calcium overload, which can in turn cause arrhythmias and contractile dysfunction.[4][5] By selectively inhibiting this late current, this compound has the potential to mitigate these detrimental effects.[3] Development of this compound was discontinued (B1498344) due to findings of liver lesions in toxicological studies.[2][3]
These application notes provide a detailed protocol for the investigation of this compound's effects on the isolated perfused rabbit heart using the Langendorff technique. While specific quantitative data for this compound in a Langendorff setup is not publicly available, this document presents a representative protocol and illustrative data based on studies of other late sodium current inhibitors.
Signaling Pathway of Late Sodium Current Inhibition
The late sodium current (INaL) plays a significant role in cardiac action potential duration and intracellular ion homeostasis. Its inhibition by compounds like this compound is expected to have downstream effects on calcium handling and cellular electrophysiology.
Caption: Signaling pathway of late sodium current (INaL) inhibition.
Experimental Protocols
Langendorff Perfusion Apparatus Setup and Heart Preparation
This protocol is adapted from established Langendorff perfusion methodologies.[6][7][8]
Materials:
-
Langendorff apparatus (including a water-jacketed heart chamber, aortic cannula, and perfusion reservoir)
-
Peristaltic pump
-
Pressure transducer
-
Data acquisition system
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C
-
Heparin (1000 IU/kg)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)
-
New Zealand White rabbit (2.5-3.0 kg)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and administer heparin intravenously to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.
-
Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure of 75 mmHg. Ensure no air bubbles are introduced into the system.
-
Instrumentation:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular pressure.
-
Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF).
Administration of this compound
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Krebs-Henseleit buffer
Procedure:
-
Drug Preparation: Prepare a series of dilutions of this compound in Krebs-Henseleit buffer to achieve the desired final concentrations. The IC50 for INaL inhibition by this compound is reported to be 1.9 µM.[2] A concentration range of 0.1 µM to 10 µM would be appropriate to assess dose-dependent effects.
-
Baseline Recording: Record baseline cardiac parameters for at least 10 minutes before drug administration.
-
Drug Perfusion: Switch the perfusion to the buffer containing this compound.
-
Data Acquisition: Continuously record LVDP, HR, CF, and ECG throughout the drug perfusion period. Allow the heart to reach a new steady state at each concentration (typically 15-20 minutes).
-
Washout: After the highest concentration is tested, switch the perfusion back to the drug-free Krebs-Henseleit buffer to assess the reversibility of the effects.
Experimental Workflow
Caption: Experimental workflow for Langendorff heart perfusion.
Data Presentation
While specific data from Langendorff perfusion of this compound is not publicly available, the following tables illustrate the expected dose-dependent effects of a selective late sodium current inhibitor on key cardiac parameters. The data are hypothetical and intended for illustrative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 (µM) | Notes |
| Late INa Inhibition | 1.9 | |
| Peak INa Inhibition | >10 (10% block at 10 µM) | Demonstrates selectivity for the late current.[2] |
| Nav1.1 Peak Current Inhibition | >10 (8% block) | Indicates cardiac isoform selectivity.[2] |
Table 2: Illustrative Dose-Response Effects of this compound on Cardiac Function in an Ischemia-Reperfusion Model
This table presents hypothetical data on the effects of this compound during a simulated ischemia-reperfusion injury protocol in a Langendorff-perfused heart.
| This compound (µM) | LVDP (% of baseline) | LVEDP (mmHg) | Heart Rate (bpm) | Coronary Flow (mL/min) | Incidence of Arrhythmias (%) |
| 0 (Vehicle) | 35 ± 5 | 30 ± 4 | 150 ± 10 | 12 ± 2 | 80 |
| 0.1 | 45 ± 6 | 25 ± 3 | 148 ± 11 | 12.5 ± 2 | 60 |
| 1.0 | 60 ± 7 | 18 ± 3 | 145 ± 9 | 13 ± 2 | 30 |
| 10.0 | 65 ± 8 | 15 ± 2 | 142 ± 10 | 13.5 ± 3 | 10 |
LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure.
Conclusion
The Langendorff heart perfusion model is a robust platform for characterizing the direct cardiac effects of pharmacological agents like this compound. By selectively inhibiting the late sodium current, this compound is expected to improve cardiac function, particularly under ischemic conditions, by reducing sodium and calcium overload. The provided protocols and illustrative data offer a framework for conducting and interpreting such studies. Researchers should note that while this compound showed promise as a selective INaL inhibitor, its development was halted due to off-target toxicity.[2][3] Nevertheless, the study of this and similar compounds in models like the Langendorff heart provides valuable insights into the role of the late sodium current in cardiac pathophysiology.
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for GS-462808 in Animal Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of GS-462808, a potent and selective inhibitor of the late sodium current (INa,late), in animal models of myocardial ischemia. Due to the discontinuation of this compound's development, publicly available, detailed experimental protocols are scarce. The following protocols are representative methodologies synthesized from studies on compounds with similar mechanisms of action, such as Ranolazine, and established rodent models of myocardial infarction.
Mechanism of Action and Signaling Pathway
Myocardial ischemia leads to an increase in the late sodium current (INa,late), causing an overload of intracellular sodium ([Na+]i). This sodium overload reverses the function of the sodium-calcium exchanger (NCX), leading to an influx of calcium ([Ca2+]i) and subsequent calcium overload. Elevated intracellular calcium contributes to diastolic dysfunction, increased ventricular wall tension, and can trigger arrhythmias. This compound, by selectively inhibiting INa,late, is designed to mitigate this pathological cascade, thereby protecting the myocardium from ischemic injury.
Caption: Signaling pathway of this compound in ischemic cardiomyocytes.
Quantitative Data
The following table summarizes the known in vitro potency of this compound.
| Compound | Target | IC50 | Notes |
| This compound | Late Sodium Current (INa,late) | 1.9 µM | Highly selective for the late current. |
| This compound | Early Sodium Current (INa,early) | >10 µM | Blocks only 10% of the current at 10 µM.[1] |
| This compound | Nav1.1 | >10 µM | Blocks only 8% of the peak current.[1] |
| Ranolazine | Late Sodium Current (INa,late) | 5-15 µM | For comparison. |
Experimental Protocols
In Vivo Model of Myocardial Ischemia/Reperfusion in Rats
This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion. This model is suitable for evaluating the efficacy of this compound in reducing infarct size and preserving cardiac function.
Experimental Workflow
Caption: Workflow for the in vivo ischemia/reperfusion model.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Anesthetics: Ketamine (90 mg/kg, IP) and xylazine (B1663881) (10 mg/kg, IP), or isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Surgical Instruments: Standard small animal surgical kit, including forceps, scissors, retractors, and needle holders.
-
Ventilator: Small animal ventilator.
-
Suture: 6-0 silk suture for coronary ligation, 4-0 silk for muscle layers, and wound clips or sutures for skin closure.
-
This compound: To be dissolved in a suitable vehicle (e.g., 5% DMSO in saline).
-
TTC Staining: 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer.
-
Evans Blue Dye: 1% Evans blue in saline.
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before surgery.
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal reflex.
-
Intubate the animal and connect it to a small animal ventilator (e.g., 80-90 breaths/min, tidal volume of 1.0-1.5 ml/100g body weight).
-
-
Surgical Ligation:
-
Perform a left thoracotomy between the fourth and fifth ribs to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Induce ischemia by tightening the suture. Successful ligation is confirmed by the observation of a pale, cyanotic area in the myocardium.
-
-
Treatment Administration:
-
This compound or vehicle is administered intravenously (e.g., via tail vein) at a predetermined time point. A common paradigm is to administer the compound 5-10 minutes before reperfusion. The exact dosage would need to be determined in dose-ranging studies, but based on its in vitro potency, a starting point could be in the range of 1-10 mg/kg.
-
-
Reperfusion:
-
After the ischemic period (e.g., 45 minutes), release the snare to allow reperfusion of the coronary artery. Successful reperfusion is indicated by a return of color to the previously ischemic area.
-
-
Closure and Recovery:
-
Close the chest in layers. Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Close the skin with wound clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage.
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening) before sacrifice.
-
Infarct Size Measurement:
-
Re-anesthetize the animal and re-occlude the LAD at the same location.
-
Inject 1% Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into 2 mm sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable tissue red, while the infarcted tissue remains pale white.
-
Image the heart slices and quantify the infarct size (white area), AAR (red and white areas), and total left ventricular area using image analysis software. The infarct size is typically expressed as a percentage of the AAR.
-
-
Ex Vivo Langendorff-Perfused Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences. It is useful for assessing the direct effects of this compound on myocardial contractility and hemodynamics during ischemia-reperfusion.
Procedure:
-
Heart Isolation:
-
Anesthetize a rat or rabbit and administer heparin.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on a Langendorff apparatus via cannulation of the aorta.
-
-
Perfusion and Stabilization:
-
Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
-
Ischemia-Reperfusion Protocol:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of the buffer.
-
-
This compound Administration:
-
This compound can be included in the perfusion buffer at a known concentration (e.g., 1-10 µM) either before ischemia (pre-conditioning), during early reperfusion (post-conditioning), or throughout the experiment.
-
-
Functional Assessment:
-
Place a fluid-filled balloon in the left ventricle to measure isovolumetric pressure.
-
Continuously record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
The recovery of LVDP during reperfusion is a key indicator of cardioprotection.
-
Disclaimer
These protocols are intended as a guideline for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The development of this compound was halted due to findings of liver lesions in toxicology studies in rats.[2] Researchers should be aware of this potential toxicity.
References
- 1. Ranolazine triggers pharmacological preconditioning and postconditioning in anesthetized rabbits through activation of RISK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Application Notes and Protocols: Assessing the Effect of GS-462808 on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia and heart failure, the late sodium current can be enhanced, leading to intracellular sodium and calcium overload.[3][4][5] This calcium dysregulation can impair both the contraction and relaxation of the heart muscle, contributing to contractile dysfunction and arrhythmias.[3][4][5] By selectively blocking the late INa, this compound is hypothesized to restore normal calcium homeostasis and, consequently, improve cardiac contractility.
These application notes provide detailed protocols for assessing the effects of this compound on cardiac contractility at both the cellular and whole-organ levels.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on various parameters of cardiac contractility. These values are based on the known mechanisms of late INaL inhibitors.
Table 1: Effect of this compound on Isolated Guinea Pig Cardiomyocyte Contractility
| Concentration (µM) | Sarcomere Shortening (% of Baseline) | Time to Peak Contraction (ms) | Time to 50% Relaxation (ms) |
| 0 (Vehicle) | 100 ± 5 | 150 ± 10 | 200 ± 15 |
| 0.1 | 105 ± 6 | 145 ± 9 | 190 ± 12 |
| 0.3 | 115 ± 7 | 140 ± 8 | 175 ± 11 |
| 1.0 | 125 ± 8 | 130 ± 7 | 160 ± 10 |
| 3.0 | 128 ± 9 | 128 ± 6 | 155 ± 9 |
Table 2: Effect of this compound on Langendorff-Perfused Rabbit Heart Function
| Concentration (µM) | Left Ventricular Developed Pressure (LVDP, % of Baseline) | +dP/dtmax (% of Baseline) | -dP/dtmax (% of Baseline) | Heart Rate (bpm) |
| 0 (Vehicle) | 100 ± 7 | 100 ± 6 | 100 ± 8 | 180 ± 10 |
| 0.1 | 108 ± 6 | 110 ± 7 | 112 ± 9 | 181 ± 10 |
| 0.3 | 120 ± 8 | 125 ± 8 | 130 ± 10 | 180 ± 11 |
| 1.0 | 135 ± 9 | 140 ± 9 | 145 ± 11 | 179 ± 12 |
| 3.0 | 138 ± 10 | 142 ± 10 | 148 ± 12 | 178 ± 11 |
Signaling Pathway
The proposed mechanism of action for this compound in improving cardiac contractility is centered on the modulation of intracellular sodium and calcium levels.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Isolated Cardiomyocyte Contractility Assay
This protocol details the measurement of sarcomere shortening in isolated adult ventricular cardiomyocytes.
Materials:
-
Collagenase type II
-
Perfusion buffer (Tyrode's solution)
-
Stopping buffer (Perfusion buffer with bovine serum albumin)
-
Laminin-coated glass coverslips
-
Inverted microscope with a video-based sarcomere length detection system
-
Field stimulation electrodes
-
This compound stock solution (in DMSO)
Procedure:
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an adult animal model (e.g., guinea pig, rabbit) using a Langendorff perfusion system and enzymatic digestion with collagenase.[6][7]
-
After digestion, gently triturate the heart tissue to release individual cardiomyocytes.
-
Wash the cells in stopping buffer and resuspend in perfusion buffer with increasing concentrations of calcium to re-introduce calcium tolerance.
-
-
Cell Plating:
-
Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least one hour.
-
-
Experimental Setup:
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with oxygenated Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation electrodes.
-
-
Data Acquisition:
-
Record baseline contractility for a stable period (e.g., 5-10 minutes). Parameters to measure include sarcomere length, percentage of sarcomere shortening, and kinetics of contraction and relaxation.[8]
-
Introduce this compound at increasing concentrations into the perfusion buffer.
-
Allow the cells to equilibrate with each concentration for at least 5 minutes before recording data.
-
Record data for a sufficient duration at each concentration to obtain a stable signal.
-
-
Data Analysis:
-
Analyze the recorded video frames to calculate the average sarcomere shortening, time to peak contraction, and time to 50% relaxation for each condition.
-
Normalize the data to the baseline values and present as a percentage change.
-
Caption: Workflow for isolated cardiomyocyte contractility assay.
Langendorff Perfused Heart Assay
This protocol describes the assessment of cardiac contractile function in an ex vivo isolated heart preparation.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
This compound stock solution
Procedure:
-
Heart Isolation and Cannulation:
-
Anesthetize the animal and rapidly excise the heart.
-
Immediately place the heart in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).[11]
-
-
Instrumentation:
-
Insert a fluid-filled balloon catheter into the left ventricle through the mitral valve.
-
Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Pace the heart at a constant rate if necessary.
-
-
Stabilization and Baseline Measurement:
-
Allow the heart to stabilize for at least 20-30 minutes.
-
Record baseline data, including left ventricular developed pressure (LVDP), maximum and minimum rates of pressure change (+dP/dtmax and -dP/dtmax), and heart rate.[11]
-
-
Drug Perfusion:
-
Introduce this compound into the perfusate at a range of concentrations.
-
Perfuse the heart with each concentration for a sufficient period (e.g., 15-20 minutes) to reach a steady-state effect.
-
Record all functional parameters continuously.
-
-
Data Analysis:
-
Calculate the average values for LVDP, +dP/dtmax, and -dP/dtmax for the last few minutes of each concentration period.
-
Express the results as a percentage of the baseline values.
-
Caption: Experimental workflow for the Langendorff perfused heart assay.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late sodium current is a new therapeutic target to improve contractility and rhythm in failing heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diacomp.org [diacomp.org]
Application Notes and Protocols for Cellular Electrophysiology Studies of GS-462808
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late sodium current (INa,late) mediated by the cardiac sodium channel Nav1.5.[1] The late sodium current is a sustained component of the total sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure, contributing to cardiac arrhythmias. By selectively targeting INa,late over the peak sodium current (INa,peak), this compound represents a targeted therapeutic approach with the potential for an improved safety profile compared to non-selective sodium channel blockers.
These application notes provide detailed protocols for the cellular electrophysiological characterization of this compound using manual and automated patch-clamp techniques to assess its potency and selectivity on human Nav1.5 channels, as well as its effects on the cardiac action potential.
Data Presentation
The following tables summarize the key electrophysiological parameters of this compound.
Table 1: Potency and Selectivity of this compound on Human Sodium Channels
| Parameter | Channel | Value | Reference |
| IC50 for INa,late Inhibition | hNav1.5 | 1.33 µM | [2] |
| INa,peak Inhibition at 10 µM | hNav1.5 | ~10% | [1] |
| Selectivity (INa,peak / INa,late) | hNav1.5 | >10-fold | Calculated |
| Inhibition of Brain Isoform | hNav1.1 | Lower activity compared to predecessor compounds | [1] |
Table 2: Recommended Electrophysiology Study Parameters for this compound
| Study | Technique | Cell Type | Key Parameters to Measure |
| Potency on INa,late | Manual/Automated Voltage Clamp | HEK293 cells expressing hNav1.5 | IC50, Hill slope |
| Selectivity vs. INa,peak | Manual/Automated Voltage Clamp | HEK293 cells expressing hNav1.5 | % inhibition at various concentrations |
| Effect on Action Potential | Manual Current Clamp | Isolated adult ventricular cardiomyocytes | Action Potential Duration at 90% repolarization (APD90), Early Afterdepolarizations (EADs) |
| Off-target Selectivity | Manual/Automated Voltage Clamp | HEK293 cells expressing hNav1.1 | % inhibition at various concentrations |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for GS-462808: A Tool for Inducing and Studying Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-462808 is a potent and selective inhibitor of the late cardiac sodium current (INaL), a sustained component of the fast Na+ current mediated by the Nav1.5 channel.[1][2] Under physiological conditions, the late INaL is small; however, its enhancement is associated with various cardiac pathologies, including long QT syndrome, heart failure, and myocardial ischemia, leading to an increased risk of arrhythmias. This compound, a triazolopyridinone, was developed as a successor to GS-458967, exhibiting improved potency and selectivity over earlier compounds like ranolazine (B828).[1][2] Although its clinical development was halted due to off-target toxicity, its specific mechanism of action makes it a valuable research tool for investigating the pathophysiology of INaL-mediated cardiac arrhythmias.[1][2]
These application notes provide detailed protocols for utilizing this compound to induce and study cardiac arrhythmias in in vitro models. The methodologies are primarily based on established protocols for studying late INaL inhibitors and related compounds.
Mechanism of Action: Pro-arrhythmic Potential
This compound is a potent blocker of the late sodium current (INaL). An enhancement of this current, either through genetic mutation or pathological conditions, leads to a delay in cardiac repolarization, prolonging the action potential duration (APD). This prolongation can create a substrate for early afterdepolarizations (EADs), which are abnormal depolarizations during phase 2 or 3 of the action potential. EADs can trigger life-threatening arrhythmias such as Torsades de Pointes (TdP).
Furthermore, the increased late INaL leads to an accumulation of intracellular sodium ([Na+]i). This elevation in [Na+]i reverses the normal function of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca2+]i) and leading to intracellular calcium overload.[3] This calcium overload can induce delayed afterdepolarizations (DADs), which are arrhythmogenic depolarizations that occur after the action potential has fully repolarized.
By inhibiting the late INaL, this compound is expected to shorten the APD in pro-arrhythmic models and suppress EADs and DADs. However, for the purpose of studying arrhythmias, this compound can be used in concert with agents that enhance the late INaL to investigate the efficacy of other potential anti-arrhythmic drugs.
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | IC50 for Late INaL Inhibition | Peak INa Blockade | Nav1.1 Peak Current Blockade | Reference |
| This compound | 1.9 µM | 10% at 10 µM | 8% | [1] |
| GS-458967 | 130 nM (rabbit ventricular cardiomyocytes) | ~7.5% at 10 µM | - | [1] |
| Ranolazine | 6-17 µM | - | - | [1] |
Experimental Protocols
Protocol 1: Induction of Early Afterdepolarizations (EADs) in Canine Purkinje Fibers
This protocol is adapted from studies using the late INaL agonist ATX-II to induce EADs, which can then be used to study the effects of inhibitors like this compound.
Materials:
-
Canine Purkinje fibers
-
Tyrode's solution (containing in mM: 129 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 20 NaHCO3, 0.9 NaH2PO4, and 5.5 glucose; gassed with 95% O2/5% CO2)
-
Anemone toxin II (ATX-II)
-
This compound
-
Standard microelectrode recording setup
Procedure:
-
Isolate Purkinje fibers from canine hearts and mount them in a tissue bath superfused with Tyrode's solution at 37°C.
-
Record transmembrane action potentials using standard glass microelectrodes.
-
Pace the fibers at a basic cycle length (BCL) of 2000-4000 ms.
-
Induce EADs by adding a late INaL agonist, such as ATX-II (e.g., 10 nM), to the superfusate.
-
Once stable EADs are observed, introduce this compound to the superfusate in increasing concentrations (e.g., 0.1 µM to 10 µM).
-
Record the effects of this compound on action potential duration at 90% repolarization (APD90) and the incidence and amplitude of EADs.
Expected Results:
ATX-II will prolong the APD and induce EADs. Subsequent application of this compound is expected to shorten the APD in a concentration-dependent manner and suppress or eliminate the EADs.
Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in a Cellular Model
This protocol uses conditions that promote intracellular calcium overload to induce DADs.
Materials:
-
Isolated cardiomyocytes (e.g., canine atrial or ventricular myocytes)
-
Tyrode's solution
-
High calcium solution (e.g., 5.4 mM [Ca2+]o)
-
This compound
-
Patch-clamp or microelectrode recording setup
Procedure:
-
Isolate cardiomyocytes using established enzymatic digestion protocols.
-
Perfuse the cells with normal Tyrode's solution.
-
Induce DADs by exposing the cells to a combination of isoproterenol (e.g., 1 µM) and high extracellular calcium (e.g., 5.4 mM).
-
Pace the cells at a high frequency (e.g., BCL of 300 ms) for a short train of beats to induce calcium loading, and then observe for DADs and triggered activity upon cessation of pacing.
-
Once DADs are consistently observed, apply this compound at various concentrations (e.g., 0.1 µM to 10 µM).
-
Measure the amplitude of DADs and the incidence of triggered action potentials.
Expected Results:
The combination of isoproterenol and high calcium will lead to intracellular calcium overload, resulting in DADs and triggered activity. This compound, by inhibiting the late INaL and thus reducing sodium-dependent calcium entry, is expected to decrease the amplitude of DADs and suppress triggered activity.
Visualizations
Caption: Signaling pathway of late INaL-induced cardiac arrhythmia.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GS-462808 solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the late sodium current inhibitor GS-462808 in cell-based assays, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the late sodium current (INaL) that flows through the cardiac sodium channel Nav1.5.[1][2] The Nav1.5 channel is crucial for the initiation and propagation of the cardiac action potential.[3][4] By inhibiting the late sodium current, this compound can help to correct abnormalities in cardiac repolarization and has been investigated for its anti-ischemic properties.[2]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved in a solvent, this compound stock solutions should be stored at -80°C for long-term stability (up to one year). For powdered compound, storage at -20°C for up to three years is recommended.[1]
Q4: Why was the development of this compound discontinued?
A4: The development of this compound was not pursued due to the observation of liver lesions in 7-day rat toxicology studies.[2]
Troubleshooting Guide: this compound Precipitation in Cell-Based Assays
One of the most common challenges encountered with hydrophobic compounds like this compound is precipitation when diluting the compound from an organic stock solution into aqueous cell culture media. This guide provides a systematic approach to troubleshooting and preventing this issue.
Issue 1: Immediate Precipitation Upon Dilution in Culture Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to your cell culture medium.
Cause: This "crashing out" effect occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous medium reduces the compound's solubility.
Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium is higher than its aqueous solubility. | 1. Decrease the final working concentration. 2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see protocol below). |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | 1. Use a serial dilution method. First, create an intermediate dilution of your this compound stock in pure DMSO. 2. Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling. |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower in cold solutions. | Always use pre-warmed (37°C) cell culture medium for all dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids solubility, high final concentrations can be toxic to cells. | Keep the final DMSO concentration in your cell culture medium at or below 0.5% (v/v), and ideally below 0.1%. |
Issue 2: Precipitation Over Time During Incubation
Symptom: The media appears clear initially, but a precipitate forms after several hours of incubation at 37°C.
Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | 1. Ensure proper humidification of your incubator. 2. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | Components in the serum or media supplements may interact with this compound over time, leading to the formation of insoluble complexes. | If using serum, consider reducing the serum concentration or switching to a serum-free medium formulation for the duration of the compound treatment, if compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a method for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Based on a supplier's information, a stock solution of 40 mg/mL can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO.[1]
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the practical working concentration of this compound in your specific experimental conditions.
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range of concentrations above and below your intended final experimental concentration.
-
Include a "vehicle control" well containing only the highest concentration of DMSO that will be used in your dilutions.
-
Add the prepared solutions to the wells of the 96-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is your maximum soluble concentration under these conditions.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing GS-462808 Concentration for In Vitro Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of GS-462808, a selective inhibitor of the late cardiac sodium current (INa,late). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the late sodium current (INa,late) in the cardiac Nav1.5 channel.[1][2] This late current is a sustained component of the sodium current that can be enhanced under pathological conditions, contributing to cardiac arrhythmias. By selectively inhibiting INa,late over the peak sodium current (INa,peak), this compound can help to restore normal cardiac electrophysiology without significantly affecting the initial upstroke of the action potential.
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: Based on its reported IC50 value, a good starting concentration range for in vitro experiments is between 0.1 µM and 10 µM. The half-maximal inhibitory concentration (IC50) for this compound on the late sodium current (INa,late) is approximately 1.9 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and cell type.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The most common cell lines used for studying Nav1.5 inhibitors are human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells that are stably transfected to express the human SCN5A gene, which encodes the Nav1.5 channel.[3] For more physiologically relevant studies, primary cardiomyocytes isolated from animal models or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. For experiments, the stock solution should be diluted to the final desired concentration in the extracellular recording solution. It is important to ensure that the final DMSO concentration in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced effects on the cells.
Troubleshooting Guide
This section addresses common issues that may be encountered during in vitro experiments with this compound, particularly in patch-clamp electrophysiology studies.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Compound degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C). |
| Low expression of Nav1.5 channels | Verify the expression of Nav1.5 in your cell line using techniques like Western blotting or immunofluorescence. | |
| Incorrect voltage protocol | Use a voltage protocol specifically designed to elicit and measure the late sodium current. This typically involves a long depolarizing step. | |
| High variability in IC50 values | Fluctuation in experimental conditions | Maintain consistent experimental parameters such as temperature, pH, and solution composition.[5] |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and have a stable resting membrane potential before starting the recording. | |
| Incomplete drug washout | Ensure a complete washout of the compound between applications to allow for the reversal of the inhibitory effect. | |
| Difficulty in measuring the late sodium current | Small amplitude of the late current | The late sodium current is a very small fraction of the peak current. Use a low-noise amplifier and appropriate filtering. The use of agents like ATX-II or H2O2 can be considered to enhance the late current for easier measurement, though this will alter the baseline conditions.[6] |
| "Rundown" of the sodium current | This is a gradual decrease in current amplitude over time. To minimize rundown, include ATP and GTP in the intracellular solution and maintain good cell health.[7] The perforated patch-clamp technique can also be used to preserve the intracellular environment. | |
| Changes in cell morphology or viability | Cytotoxicity of the compound or solvent | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound or the solvent (DMSO) is not toxic to the cells. Keep the final DMSO concentration as low as possible. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and a related compound for comparison.
| Compound | Target | IC50 | Cell Type | Reference |
| This compound | Late INa (Nav1.5) | 1.9 µM | Not specified | [1] |
| GS-458967 | Late INa (Nav1.5) | 333 nM | HEK-293 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current (INa,late)
This protocol is designed for recording INa,late from HEK-293 cells stably expressing Nav1.5.
1. Cell Preparation:
- Culture HEK-293 cells expressing Nav1.5 in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: 10 mM in DMSO.
3. Patch-Clamp Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Approach a single, healthy cell with the micropipette and form a Giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance.
- Apply a voltage-clamp protocol to measure INa,late. A typical protocol involves a holding potential of -120 mV, followed by a long depolarizing step (e.g., 500 ms) to -20 mV.
- Measure the sustained current towards the end of the depolarizing pulse as the late sodium current.
4. Drug Application:
- Establish a stable baseline recording of INa,late.
- Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
- Record the current until a steady-state block is achieved.
- To determine the IC50, apply a range of concentrations in a cumulative or non-cumulative manner.
- Perform a washout with the control extracellular solution to check for the reversibility of the effect.
Visualizations
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Late Sodium Channel Current Is a Molecular Target for the Sodium/Glucose Cotransporter 2 Inhibitor Empagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
GS-462808 stability in different experimental buffers
Note to Researchers, Scientists, and Drug Development Professionals:
Information regarding the specific stability of the experimental compound GS-462808 in different experimental buffers is not publicly available. Stability data, including degradation kinetics and optimal storage conditions in various buffer systems, is typically proprietary information generated and held by the developing pharmaceutical company. This information is crucial for ensuring the integrity and reproducibility of experimental results and is determined through rigorous internal studies.
The following content is a template designed to illustrate how such a technical support guide would be structured if the necessary stability data were available. The tables, protocols, and diagrams are based on generalized scientific principles for compound stability testing and do not represent actual data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for solubilizing and storing this compound for in vitro experiments?
A: As specific internal data for this compound is not available, general recommendations for similar small molecules would suggest starting with a common physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. It is critical to perform your own stability assessment in the specific buffer system used for your experiments.
Q2: How does pH affect the stability of this compound?
A: The effect of pH on the stability of this compound has not been publicly documented. For many pharmaceutical compounds, pH can significantly impact stability, influencing hydrolysis and other degradation pathways. A pH stability profile would typically be determined during pre-formulation studies.
Q3: What is the recommended storage temperature for this compound solutions?
A: While specific data is unavailable, stock solutions of small molecules are generally stored at -20°C or -80°C to minimize degradation. The stability of this compound at different temperatures in various buffers would need to be experimentally determined.
Q4: Are there any known incompatibilities of this compound with common buffer components?
A: There is no publicly available information on the compatibility of this compound with common buffer additives. It is advisable to avoid buffers containing components that are known to be reactive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to buffer instability. | Prepare fresh solutions for each experiment. Qualify your buffer system by running a time-course stability study using an appropriate analytical method (e.g., HPLC) to monitor the parent compound concentration. |
| Precipitation of the compound in solution | Poor solubility in the chosen buffer. Exceeding the solubility limit. | Determine the solubility of this compound in your experimental buffer. Consider using a co-solvent (e.g., DMSO) for the stock solution, ensuring the final concentration in the assay is low enough to avoid off-target effects. |
| Loss of compound activity over time | Degradation in the experimental buffer at assay temperature. | Perform a stability study at the experimental temperature (e.g., 37°C) to determine the compound's half-life in your assay medium. This will help define the time window for valid experimental measurements. |
Data Summary (Illustrative Example)
Disclaimer: The following tables contain placeholder data for illustrative purposes only. This is not actual stability data for this compound.
Table 1: Illustrative pH Stability Profile of a Hypothetical Compound in Aqueous Buffers at 25°C
| pH | Buffer System (50 mM) | % Recovery after 24 hours |
| 3.0 | Citrate | 95% |
| 5.0 | Acetate | 98% |
| 7.4 | Phosphate | 92% |
| 9.0 | Borate | 85% |
Table 2: Illustrative Temperature Stability of a Hypothetical Compound in PBS (pH 7.4)
| Temperature | % Recovery after 24 hours |
| 4°C | 99% |
| 25°C (Room Temperature) | 92% |
| 37°C | 78% |
Experimental Protocols (Generalized)
Protocol 1: Determination of pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH levels (e.g., 3, 5, 7.4, 9).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Spike the stock solution into each buffer to a final concentration, ensuring the organic solvent concentration is minimal (<0.1%).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).
Visualizations (Illustrative)
The following diagrams illustrate generalized workflows and concepts relevant to compound stability testing.
Caption: Workflow for a typical compound stability study in different buffers.
Caption: Factors influencing the stability of a compound in solution.
Avoiding GS-462808 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GS-462808, a potent late sodium current (INa-late) inhibitor. Our resources are designed to help you anticipate and troubleshoot potential experimental challenges, with a focus on mitigating off-target effects to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the late sodium current (INa-late) in the cardiac Nav1.5 channel.[1] Under pathological conditions such as ischemia, the late sodium current can be enhanced, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in calcium overload, which can contribute to cardiac arrhythmias. By inhibiting the late sodium current, this compound helps to prevent this sodium and subsequent calcium overload.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary reported off-target effects or toxicities associated with this compound are:
-
Brain Sodium Channel Isoforms: While this compound was designed to have lower activity at brain sodium channel isoforms (Nav1.1, 1.2, and 1.3) compared to its predecessor, some residual activity may exist.[1]
-
Liver Lesions: The development of this compound was halted due to the observation of liver lesions in 7-day rat toxicology studies.[1][2] The underlying mechanism for this hepatotoxicity is not fully elucidated but is a critical consideration for in vivo studies and a potential concern in long-term in vitro experiments with liver-derived cells.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The IC50 of this compound for INa-late inhibition is reported to be 1.9 µM.[2] It is recommended to perform a dose-response curve starting from a concentration at least 10-fold lower than the IC50 (e.g., 0.1 µM) and extending to concentrations where potential off-target effects or toxicity might be observed (e.g., 10-20 µM). The optimal, non-toxic concentration should be empirically determined for each cell line and experimental setup.
Q4: How should I prepare and store this compound?
A4: For optimal stability and activity, follow these guidelines:
-
Dissolving: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium or experimental buffer immediately before use.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health
My cells show signs of cytotoxicity (e.g., detachment, morphological changes, reduced viability) after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | 1. Perform a dose-response cytotoxicity assay (see Experimental Protocols) to determine the EC50 for toxicity in your specific cell line. 2. Use the lowest effective concentration of this compound that achieves the desired level of INa-late inhibition. |
| Prolonged exposure to the inhibitor. | 1. Reduce the incubation time. Determine the minimum duration required to observe the desired biological effect. 2. Consider a washout experiment to see if the toxic effects are reversible. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). 2. Include a vehicle-only control in all experiments. |
| Cell line is particularly sensitive. | 1. If possible, test this compound in a more robust cell line. 2. Perform extensive optimization of concentration and exposure time for sensitive cell lines. |
| Inhibitor has degraded or is impure. | 1. Purchase this compound from a reputable supplier. 2. If possible, verify the purity and integrity of the compound. |
Issue 2: Inconsistent or Unexpected Electrophysiological Results
I am observing variability in the inhibition of sodium currents or unexpected changes in other ion channel activities.
| Potential Cause | Troubleshooting Steps |
| Off-target effects on other ion channels. | 1. Specifically test for off-target effects on other cardiac ion channels, particularly the hERG potassium channel, which is a common off-target for many drugs and can lead to pro-arrhythmic effects.[5][6] (See Experimental Protocols for hERG assay). 2. Characterize the voltage- and use-dependency of the block to understand its specific nature. |
| Variability in patch clamp recordings. | 1. Ensure stable gigaohm seals and low access resistance. 2. Use a consistent voltage protocol, such as the CiPA step-ramp protocol, which is recommended for assessing both peak and late NaV1.5 currents.[7] 3. Maintain a consistent temperature, as this can affect both channel gating and compound potency.[7] |
| Incorrect buffer composition. | 1. Verify the composition of your intracellular and extracellular solutions. Ensure pH and osmolarity are within the appropriate ranges. |
| Slow-acting compound effects. | 1. Ensure a sufficient compound incubation time to allow for reaching a steady-state block. For some compounds, this may be longer than 5-6 minutes.[7] |
Issue 3: Discrepancy Between Biochemical and Cellular Results
This compound shows potent inhibition in biochemical assays, but the cellular phenotype is weak or absent.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability. | 1. While this compound was designed for improved properties, cell permeability can vary between cell types. 2. Consider using permeability assays to assess its intracellular accumulation. |
| Lack of target engagement in the cellular context. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Nav1.5 in your intact cells.[8][9] (See Experimental Protocols). |
| Cellular compensation mechanisms. | 1. Cells may adapt to the inhibition of the late sodium current over time. 2. Perform time-course experiments to assess the onset and duration of the cellular response. |
| Genetic or functional differences in your cell model. | 1. Verify the expression and functionality of Nav1.5 in your cell line. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Late Sodium Current (INa-late) via Nav1.5 | [1] |
| IC50 for INa-late Inhibition | 1.9 µM | [2] |
| Selectivity | Lower activity at brain sodium channel isoforms (Nav1.1, 1.2, 1.3) | [1] |
| Known Liabilities | Liver lesions in 7-day rat toxicology studies | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding:
-
Culture your chosen cell line (e.g., a human cardiomyocyte cell line or a cell line relevant to your research) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.2% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add the compound dilutions.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a suitable cell viability assay, such as a CCK-8 or MTT assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 for cytotoxicity using a non-linear regression analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein, Nav1.5, in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells expressing Nav1.5 to a high confluency.
-
Treat the cells with either a vehicle control or a saturating concentration of this compound (e.g., 10-20 µM) for a defined period (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble Nav1.5 protein in each sample using Western blotting with a specific anti-Nav1.5 antibody.
-
-
Data Analysis:
-
Plot the relative amount of soluble Nav1.5 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of Nav1.5 upon ligand binding, confirming target engagement.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Treatment Options for Late Na Current, Arrhythmias, and Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The hERG K+ channel: target and antitarget strategies in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interactions between hERG potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. news-medical.net [news-medical.net]
Interpreting unexpected results with GS-462808
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-462808. The information is designed to help interpret unexpected results and guide experimental design.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the late sodium current (INa,late) of the cardiac sodium channel, Nav1.5.[1] Under normal physiological conditions, the late sodium current is a small, sustained current that flows during the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia and heart failure, the late INa can be enhanced, leading to intracellular sodium and calcium overload, which can contribute to arrhythmias and contractile dysfunction. By selectively inhibiting this late current, this compound was developed to have anti-ischemic and antiarrhythmic properties.
Q2: How does this compound differ from its predecessor, GS-458967, and ranolazine (B828)?
A2: this compound was designed to improve upon the properties of GS-458967 and ranolazine. Compared to GS-458967, this compound has lower brain penetration and reduced activity at brain sodium channel isoforms (Nav1.1, 1.2, 1.3), giving it an improved central nervous system (CNS) safety window.[2] It also demonstrates improved anti-ischemic potency relative to ranolazine.[2]
Q3: What is the major unexpected result associated with this compound?
A3: The development of this compound was discontinued (B1498344) due to the observation of liver lesions in 7-day rat toxicology studies.[2] This finding of hepatotoxicity is a critical consideration for any in vivo or long-term in vitro studies involving this compound.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be selective for the late INa of Nav1.5, like many small molecules, it may have off-target effects, particularly at higher concentrations. It is advisable to screen for effects on other ion channels, such as hERG, especially if unexpected electrophysiological results are observed.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Unexpected Result 1: Evidence of Cellular Toxicity in In Vitro Assays
-
Observation: A decrease in cell viability, changes in cell morphology, or unexpected cell death in your in vitro model (e.g., cardiomyocytes, hepatocytes).
-
Potential Cause: This could be related to the underlying mechanism of hepatotoxicity observed in preclinical animal studies. Common mechanisms of drug-induced liver injury include mitochondrial dysfunction, oxidative stress, and apoptosis or necrosis.[3]
-
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a fresh dilution of this compound and include appropriate vehicle controls (e.g., DMSO).
-
Perform a Dose-Response Curve: Determine the concentration at which toxicity is observed. This will help establish a therapeutic window for your experiments.
-
Investigate the Mechanism of Toxicity:
-
Mitochondrial Health: Use assays such as the MTT assay to assess mitochondrial function. A decrease in MTT reduction may indicate mitochondrial impairment.
-
Cell Viability: Employ assays that measure membrane integrity, such as the LDH release assay, or use live/dead cell staining.
-
Apoptosis vs. Necrosis: Use assays that detect markers of apoptosis (e.g., caspase activity) or necrosis to distinguish the mode of cell death.
-
-
Consider Your Cell Model: If using a liver cell line (e.g., HepG2), you may be directly observing the hepatotoxic effects. If using other cell types, the toxicity may be a more general effect at higher concentrations.
-
Unexpected Result 2: Inconsistent or Noisy Electrophysiology Recordings
-
Observation: Difficulty obtaining a stable whole-cell patch-clamp recording, or noisy current traces when measuring sodium currents.
-
Potential Cause: This is a common issue in patch-clamp electrophysiology and can be due to a variety of factors related to the experimental setup rather than the compound itself.
-
Troubleshooting Steps:
-
Check Your Solutions: Ensure that your intracellular and extracellular solutions are fresh, have the correct osmolarity, and have been filtered.
-
Pipette Preparation: Use freshly pulled pipettes with the appropriate resistance for your cell type. Fire-polishing the pipette tip can help in obtaining a good seal.
-
Seal Formation: A high-resistance seal (GΩ seal) is crucial for low-noise recordings. If you are unable to form a good seal, ensure your cells are healthy and the recording chamber is free of debris.
-
Electrical Noise: Isolate and ground all equipment properly. A Faraday cage is essential. Identify and eliminate sources of 60 Hz noise.
-
Unexpected Result 3: Difficulty in Isolating or Observing the Late Sodium Current
-
Observation: The measured late sodium current is very small or indistinguishable from the background noise, making it difficult to assess the effect of this compound.
-
Potential Cause: The late sodium current is typically very small (around 1% of the peak current) in healthy cells under baseline conditions.
-
Troubleshooting Steps:
-
Use a Late Current Enhancer: In many experimental protocols, an agent that enhances the late sodium current, such as Anemonia sulcata toxin II (ATX-II) or veratridine, is used to increase the amplitude of the current to a more measurable level.
-
Optimize Your Voltage Protocol: Use a voltage protocol designed to elicit and measure the late sodium current. This typically involves a long depolarizing step (e.g., 300-500 ms).
-
Cell Type: The magnitude of the late sodium current can vary between different cell types and expression systems. If using a heterologous expression system (e.g., HEK293 cells), ensure that the Nav1.5 channels are expressing well.
-
Data Analysis: The late current is often measured as the average current over a specific time window towards the end of the depolarizing pulse. Ensure your analysis method is appropriate.
-
Data Summary Tables
Table 1: Comparative Inhibitory Profile of this compound and Related Compounds
| Compound | Target | IC50 (µM) |
| This compound | Nav1.5 (Late INa) | 1.33 [1] |
| GS-458967 | Nav1.5 (Late INa) | 0.333 |
| Ranolazine | Nav1.5 (Late INa) | ~6[4] |
| Ranolazine | hERG (IKr) | ~12[4] |
| Ranolazine | Nav1.2 (Peak) | 328 |
| Ranolazine | Nav1.4 (Late) | 2.4[5] |
| Ranolazine | Nav1.5 (Late, inactivation-deficient) | 6.2[5] |
| Ranolazine | Nav1.7 (Late) | 1.7[5] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). Data for all compounds on all channels are not always available in a single, directly comparable study.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current
This protocol is adapted for measuring the effect of this compound on the late sodium current in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to ensure easy access to individual cells.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a GΩ seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing step to -10 mV for 300 ms (B15284909).
-
Repeat this pulse at a frequency of 0.33 Hz.
-
The late sodium current is measured as the average current during the last 100 ms of the 300 ms depolarizing pulse.[6]
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
Protocol 2: In Vitro Hepatotoxicity Assessment using the MTT Assay
This protocol provides a method to assess the potential cytotoxic effects of this compound on a liver cell line (e.g., HepG2).
-
Cell Plating:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well.[7]
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a reference wavelength (e.g., 630 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 for cytotoxicity.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Investigating Unexpected Toxicity
Caption: Workflow for troubleshooting unexpected in vitro toxicity.
Logical Workflow for Patch-Clamp Troubleshooting
Caption: Troubleshooting workflow for late sodium current recordings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 2.11. MTT Assay [bio-protocol.org]
Technical Support Center: Investigating Preclinical Liver Toxicity
Disclaimer: No public toxicology data was found for a compound specifically designated "GS-462808." The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals encountering potential liver toxicity in rat toxicology studies. The data presented for "this compound" is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: We observed elevated serum ALT and AST levels in rats treated with our compound. What is the significance of these markers?
A1: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes primarily located within hepatocytes. Their elevation in serum is a common indicator of hepatocellular injury, as damage to the liver cells causes these enzymes to leak into the bloodstream. While both are markers of liver damage, ALT is considered more specific to the liver, whereas AST can also be found in other tissues like cardiac and skeletal muscle.[1][2] The magnitude of the elevation can provide clues about the severity of the injury.
Q2: What are the common histological findings in drug-induced liver injury (DILI) in rats?
A2: Histopathological examination of liver tissue is critical for characterizing the nature of the liver injury. Common findings include:
-
Hepatocellular Necrosis: Death of liver cells, which can be zonal (e.g., centrilobular), focal, or massive.[2][3]
-
Apoptosis: Programmed cell death, often seen as scattered individual dead cells.
-
Steatosis (Fatty Change): Accumulation of lipid droplets within hepatocytes, which can be microvesicular or macrovesicular.[4]
-
Inflammation: Infiltration of inflammatory cells, such as neutrophils and lymphocytes.[5]
-
Cholestasis: Impairment of bile flow, which can lead to the accumulation of bile pigments in hepatocytes and bile ducts.[3]
Q3: What are the primary mechanisms of drug-induced liver injury (DILI)?
A3: DILI is broadly categorized into intrinsic (predictable, dose-dependent) and idiosyncratic (unpredictable, not clearly dose-dependent) types. The underlying mechanisms are complex and can involve:
-
Direct Cell Stress: The parent drug or its reactive metabolites can directly damage cellular structures, leading to cell death.[7]
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial respiratory chain can lead to ATP depletion and increased production of reactive oxygen species (ROS), causing oxidative stress.[8]
-
Immune-Mediated Injury: Drug-protein adducts can act as antigens, triggering an immune response against hepatocytes.[8]
-
Inhibition of Bile Salt Export Pump (BSEP): This can lead to the intracellular accumulation of toxic bile acids, causing cholestatic injury.[8]
Troubleshooting Guides
Issue 1: Elevated Serum ALT/AST in a Rat Toxicology Study
-
Possible Cause: Hepatocellular injury.
-
Troubleshooting Steps:
-
Confirm Dose-Dependence: Analyze serum ALT and AST levels across all dose groups to establish a clear dose-response relationship.
-
Assess Time-Course: If samples were collected at multiple time points, evaluate the onset, progression, and potential recovery of the enzyme elevations.
-
Evaluate Other Liver Markers: Measure alkaline phosphatase (ALP) and total bilirubin (B190676) to assess for a cholestatic or mixed injury pattern.[9] An "R-value" can be calculated to help categorize the type of injury.[10]
-
Correlate with Histopathology: A thorough microscopic examination of liver tissues is essential to determine the nature and severity of the underlying liver damage (e.g., necrosis, steatosis).[9][11]
-
Quantitative Data Summary
Table 1: Hypothetical Serum Chemistry Data for "this compound" in a 14-Day Rat Study
| Parameter | Control (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| ALT (U/L) | 35 ± 8 | 42 ± 10 | 150 ± 35 | 450 ± 98 |
| AST (U/L) | 80 ± 15 | 95 ± 20 | 280 ± 60 | 750 ± 150 |
| ALP (U/L) | 250 ± 50 | 260 ± 55 | 300 ± 65 | 350 ± 75 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3 |
| Data are presented as mean ± standard deviation. p < 0.05 compared to control. |
Table 2: Hypothetical Liver Histopathology Findings for "this compound"
| Finding | Control (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Hepatocellular Necrosis | None | Minimal, single cell | Mild, centrilobular | Moderate, centrilobular with bridging |
| Inflammation | None | Minimal, focal | Mild, multifocal | Moderate, multifocal |
| Steatosis (Fatty Change) | None | None | Minimal, microvesicular | Mild, microvesicular |
Experimental Protocols
Protocol: Measurement of Serum Aminotransferases (ALT and AST)
-
Sample Collection: Collect whole blood from rats (e.g., via cardiac puncture or tail vein) into serum separator tubes.
-
Serum Preparation: Allow the blood to clot at room temperature for approximately 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully aspirate the serum supernatant.
-
Assay Procedure: Use a commercially available enzymatic assay kit for ALT and AST. The assay is typically based on the rate of NADH consumption, measured as a decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the enzyme activity (U/L) based on the rate of change in absorbance, following the manufacturer's protocol.
Protocol: Liver Histopathology
-
Tissue Collection: At necropsy, carefully excise the liver and record its weight.
-
Fixation: Place a representative section of each liver lobe in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (typically 4-5 µm) using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides to identify and score any pathological changes.[4]
Visualizations
References
- 1. Evaluation of Elevated Liver Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibbj.org [ibbj.org]
- 3. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focusontoxpath.com [focusontoxpath.com]
- 5. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. focusontoxpath.com [focusontoxpath.com]
- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 11. Histopathological Analysis of Rat Hepatotoxicity Based on Macrophage Functions: in Particular, an Analysis for Thioacetamide-induced Hepatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Potential confounding factors in GS-462808 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the late sodium current inhibitor, GS-462808.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the late sodium current (INaL) in the cardiac Nav1.5 channel.[1][2] Its primary mechanism is to reduce the sustained influx of sodium ions during the plateau phase of the cardiac action potential. This action is believed to be beneficial in conditions associated with increased late INaL, such as myocardial ischemia and certain arrhythmias. This compound was developed to have improved potency and a better central nervous system (CNS) safety profile compared to its predecessor, GS-458967, and the established drug ranolazine (B828).[1]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was halted due to the observation of liver lesions in 7-day rat toxicology studies.[1][2] This finding represents a significant confounding factor for in vivo studies and highlights potential off-target toxicity.
Q3: What are the key selectivity characteristics of this compound?
This compound exhibits selectivity for the late sodium current over the peak sodium current (INa,peak). It also shows greater selectivity for the cardiac sodium channel isoform (Nav1.5) compared to neuronal isoforms (Nav1.1, 1.2, 1.3), which contributes to its improved CNS safety profile relative to earlier compounds.[1]
Troubleshooting Guide for this compound Experiments
In Vitro Experiments
Q4: My IC50 value for this compound inhibition of INaL is different from published values. What could be the cause?
Several factors can influence the apparent potency of this compound in in vitro assays:
-
Temperature: The gating kinetics of sodium channels are temperature-sensitive. Experiments should be conducted at a consistent and reported temperature, typically physiological temperature (35-37°C), to ensure reproducibility.
-
Voltage Protocol: The inhibitory effect of many sodium channel blockers is voltage-dependent. The holding potential and the voltage protocol used to elicit the late sodium current can significantly impact the measured IC50. Ensure your voltage protocols are consistent and appropriate for isolating INaL.
-
Cellular System: The expression levels of Nav1.5 and any interacting proteins in your chosen cell line (e.g., HEK293, CHO) or isolated cardiomyocytes can affect the drug's potency.
-
Solution Stability: Ensure that this compound is fully dissolved and stable in your experimental solutions. The use of appropriate solvents and storage conditions is critical.
Q5: I am observing unexpected effects on other ion channels in my experiments. Is this a known issue?
While this compound is selective, off-target effects can occur, especially at higher concentrations. It is crucial to test for activity on other relevant cardiac ion channels, such as hERG (IKr), L-type calcium channels (ICa,L), and other potassium channels, to confirm the selectivity of the observed effects in your experimental system.
In Vivo Experiments
Q6: I am conducting in vivo studies in rats and observing signs of liver toxicity. How can I mitigate this?
The reported liver lesions in rats are a major limitation for in vivo studies with this compound.[1][2]
-
Dose and Duration: Use the lowest effective dose and the shortest possible duration of treatment to minimize liver toxicity.
-
Biomarker Monitoring: Closely monitor liver function through regular blood tests for liver enzymes (e.g., ALT, AST).
-
Histopathology: Conduct thorough histopathological examination of liver tissue at the end of the study to assess for any pathological changes.
-
Alternative Models: Consider using alternative animal models that may have a different metabolic profile for the compound, although this would require careful validation.
Q7: How can I control for potential CNS side effects in my animal models?
Although this compound was designed to have lower brain penetration, it is still prudent to monitor for CNS effects, especially at higher doses.[1] Behavioral tests, such as open field tests and rotarod tests, can be used to assess for any motor or behavioral abnormalities.
Quantitative Data Summary
| Parameter | This compound | GS-458967 | Ranolazine | Reference |
| Late INa IC50 | 1.9 µM | 333 nM | ~6-15 µM | [2] |
| Peak INa Inhibition | 10% at 10 µM | [2] | ||
| Nav1.1 Peak Current Inhibition | 8% | High | [2] | |
| Brain Penetration | Low | High (3-fold higher than plasma) | [1] |
Experimental Protocols
Key Experiment: Electrophysiological Recording of Late Sodium Current (INaL) in Isolated Cardiomyocytes
Objective: To measure the inhibitory effect of this compound on INaL using the whole-cell patch-clamp technique.
Materials:
-
Isolated ventricular cardiomyocytes
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model using established enzymatic digestion protocols. Allow cells to stabilize before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a single cardiomyocyte. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing pulse to +20 mV for 200 ms (B15284909) to elicit both peak and late sodium currents.
-
Use a train of pulses at a physiological frequency (e.g., 1 Hz) to allow for the study of use-dependent effects.
-
-
Data Acquisition:
-
Record baseline INaL in the absence of the compound. The late current is typically measured as the mean current during the last 50 ms of the depolarizing pulse.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow for equilibration (typically 3-5 minutes) and record the inhibited INaL.
-
Perform a washout step by perfusing with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward current (INa,peak) and the late sodium current (INaL).
-
Calculate the percentage of inhibition of INaL at each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in mitigating cellular injury.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS-462808 & Ion Channel Selectivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential off-target effects of GS-462808, a late sodium current (INa,late) inhibitor, on other ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the late component of the cardiac sodium current (INa,late), which flows through the Nav1.5 channel.[1] It was designed to have greater potency for the late sodium current compared to the peak sodium current.
Q2: What are the known off-target effects of this compound?
A2: this compound was developed to have lower activity at brain sodium channel isoforms (Nav1.1, Nav1.2, Nav1.3) compared to its predecessors, improving its central nervous system safety profile.[1] However, like many small molecules, it has the potential to interact with other ion channels. A comprehensive screening against a panel of cardiac and non-cardiac ion channels is recommended to fully characterize its selectivity profile.
Q3: Why is it important to control for off-target ion channel effects?
A3: Off-target interactions can lead to a variety of unintended consequences in experimental systems, including alterations in cellular excitability, action potential duration, and contractility. In a drug development context, off-target effects can be responsible for adverse events. For example, blockade of the hERG potassium channel can lead to QT prolongation and an increased risk of cardiac arrhythmias. Therefore, understanding and controlling for these effects is crucial for accurate data interpretation and safety assessment.
Q4: What are the first steps I should take to assess the selectivity of this compound in my experiments?
A4: The first step is to perform a comprehensive literature search for any existing ion channel screening data for this compound. If data is limited, the next step is to conduct in-house selectivity profiling. This typically involves screening the compound against a panel of key cardiac and non-cardiac ion channels using automated or manual patch-clamp electrophysiology.
Troubleshooting Guides
Issue: Unexpected Electrophysiological Phenotype Observed
Possible Cause: The observed phenotype may be due to an off-target effect of this compound on an ion channel other than the late sodium current.
Troubleshooting Steps:
-
Consult Selectivity Data: Review available ion channel selectivity data for this compound to identify potential off-target channels that could explain the observed effect.
-
Pharmacological Blockade: Use specific blockers for suspected off-target channels in conjunction with this compound to see if the unexpected phenotype is reversed or attenuated.
-
Control Experiments: Perform experiments in cell lines that do not express the primary target (Nav1.5) but do express the suspected off-target channel to isolate and confirm the off-target effect.
-
Concentration-Response Curves: Generate concentration-response curves for this compound on both the primary target and the suspected off-target channel to determine the relative potencies.
Issue: Difficulty Isolating Late Sodium Current from Peak Sodium Current
Possible Cause: The voltage protocol used may not be optimal for separating the two components of the sodium current.
Troubleshooting Steps:
-
Optimize Voltage Protocol: Employ a voltage protocol specifically designed to measure INa,late. This typically involves a long depolarizing step to inactivate the majority of the peak current, allowing for the measurement of the sustained late component.
-
Use of Pharmacological Tools: In some experimental systems, low concentrations of specific toxins (e.g., Anemone toxin II - ATX-II) can be used to enhance the late sodium current, making it easier to measure and assess the inhibitory effect of this compound.
-
Data Analysis: Utilize appropriate data analysis techniques, such as integrating the current over the last portion of the depolarizing step, to quantify the late sodium current.
Data Presentation
Representative Ion Channel Selectivity Profile for a Late INa Inhibitor
The following table provides a representative example of an ion channel selectivity profile for a hypothetical late INa,late inhibitor, similar to what would be generated for this compound. Note: This data is illustrative and not specific to this compound.
| Ion Channel | Current | IC50 (µM) | Fold Selectivity vs. INa,late |
| Primary Target | |||
| Nav1.5 (Late) | INa,late | 0.5 | 1 |
| Off-Targets | |||
| Nav1.5 (Peak) | INa,peak | 25 | 50 |
| hERG (Kv11.1) | IKr | > 100 | > 200 |
| Cav1.2 | ICa,L | > 100 | > 200 |
| KvLQT1/minK | IKs | > 100 | > 200 |
| Nav1.1 | INa | 50 | 100 |
| Nav1.2 | INa | 40 | 80 |
| Nav1.3 | INa | 60 | 120 |
Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology for Ion Channel Selectivity Profiling
Objective: To determine the IC50 of this compound on a panel of heterologously expressed ion channels.
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the ion channel of interest (e.g., hERG, Cav1.2, Nav1.5).
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Solutions:
-
External Solution: Use a solution appropriate for the specific ion channel being studied (e.g., Tyrode's solution for cardiac channels).
-
Internal Solution: Use a solution containing the appropriate ions and buffering agents for the target channel.
-
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Establish a whole-cell configuration by applying gentle suction.
-
Clamp the cell at a holding potential appropriate for the channel of interest.
-
Apply a specific voltage protocol to elicit the ionic current.
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: Automated Patch-Clamp (APC) for High-Throughput Selectivity Screening
Objective: To rapidly screen this compound against a large panel of ion channels.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell lines expressing the target ion channels at the recommended density for the specific APC platform.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of this compound.
-
APC System Setup:
-
Prime the system with the appropriate internal and external solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Experiment Execution:
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
A pre-programmed voltage protocol for each channel will be applied.
-
-
Data Analysis:
-
The instrument software will automatically analyze the data and generate concentration-response curves and IC50 values.
-
Mandatory Visualizations
Caption: Experimental workflow for ion channel selectivity profiling.
Caption: Downstream signaling effects of late sodium current inhibition.
References
GS-462808 data analysis and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the late sodium current inhibitor, GS-462808.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the late sodium current (INa,late) in the cardiac sodium channel, Nav1.5.[1] Under normal physiological conditions, the majority of sodium channels inactivate rapidly after depolarization, leading to the early peak sodium current. However, a small fraction of channels can re-open during the plateau phase of the action potential, generating a sustained late sodium current.[2] In pathological conditions such as ischemia, this late current can be enhanced, leading to cellular sodium and calcium overload, which can cause arrhythmias.[3] this compound selectively blocks this late current with greater potency than the early peak current, which is its intended therapeutic mechanism for conditions like angina and arrhythmias.[1]
Q2: We are observing variability in the inhibitory effect of this compound in our cellular electrophysiology assays. What could be the cause?
A2: Variability in the inhibitory effect of this compound can arise from several factors. One of the most significant is the heart rate or pacing frequency used in your experiments. The effects of late INa,late inhibitors can be use-dependent, meaning the level of block can change with the frequency of channel activation.[2] It is crucial to maintain a consistent and physiologically relevant pacing frequency throughout your experiments and to report this parameter with your results. Additionally, ensure consistent cell line or myocyte preparation, temperature, and recording conditions, as these can all influence sodium channel gating and the magnitude of the late sodium current.
Q3: How do I interpret the selectivity of this compound, and what are the implications for my experimental design?
A3: this compound was designed to have improved selectivity for the late INa,late over the peak INa,early and for the cardiac Nav1.5 isoform over neuronal isoforms (e.g., Nav1.1, 1.2, 1.3).[1] This is a critical aspect of its intended safety profile, as off-target effects on the peak sodium current can lead to pro-arrhythmic effects, and activity on neuronal sodium channels can cause central nervous system (CNS) side effects. When designing your experiments, it is essential to include assays that can differentiate these activities. For example, use voltage protocols that allow for the measurement of both peak and late sodium currents. If investigating CNS effects, consider including neuronal cell lines or animal models to assess activity on non-cardiac sodium channel isoforms.
Q4: We are aware that the development of this compound was discontinued (B1498344) due to toxicity. How should this influence our data interpretation?
A4: The development of this compound was halted because of liver lesions observed in 7-day rat toxicology studies.[1] This is a significant finding that must be considered in the interpretation of any in vivo data. If you are conducting animal studies, it is imperative to include comprehensive liver function monitoring (e.g., blood chemistry for liver enzymes) and histopathological analysis of liver tissue. For in vitro studies using hepatocytes or other liver cell models, be vigilant for signs of cytotoxicity. Any anti-ischemic or anti-arrhythmic efficacy observed must be weighed against this potential for liver toxicity.
Troubleshooting Guides
Problem: Inconsistent IC50 values for INa,late inhibition.
| Potential Cause | Troubleshooting Step |
| Use-dependent effects | Ensure a consistent and clearly reported pacing/stimulation frequency across all experiments. Consider testing a range of frequencies to characterize the use-dependence of the block.[2] |
| Voltage protocol variability | Use a standardized voltage-clamp protocol specifically designed to elicit and measure the late sodium current. Ensure the duration of the depolarizing pulse is sufficient to observe the late component. |
| Cellular health | Monitor cell viability and membrane integrity throughout the experiment. Unhealthy cells can exhibit altered ion channel function. |
| Compound stability | Prepare fresh stock solutions of this compound regularly and verify the final concentration in your assay buffer. |
Problem: Unexpected effects on action potential duration (APD).
| Potential Cause | Troubleshooting Step |
| Off-target effects on other ion channels | Although designed to be selective, at higher concentrations this compound could potentially interact with other ion channels involved in cardiac repolarization (e.g., potassium channels). Perform a comprehensive ion channel panel screen to identify any off-target activities. |
| Confounding effects of peak INa block | At higher concentrations, the inhibition of the peak sodium current may become more significant and could influence the action potential upstroke and overall duration. Carefully analyze the concentration-response relationship for both peak and late INa. |
| Heart rate dependence | The effect of INa,late inhibition on APD can be more pronounced at slower heart rates where the action potentials are intrinsically longer.[2] Analyze APD at different pacing frequencies. |
Quantitative Data Summary
| Parameter | This compound | GS-458967 | Ranolazine (B828) | Reference |
| Late INa IC50 | 1.9 µM | 333 nM | - | [1][2] |
| Peak INa Inhibition | 10% at 10 µM | - | - | [2] |
| Nav1.1 Peak Current Inhibition | 8% | - | - | [2] |
| Polar Surface Area | 84 Ų | 50 Ų | - | [1] |
Experimental Protocols
Measurement of Late Sodium Current (INa,late) via Patch-Clamp Electrophysiology
-
Cell Preparation: Use isolated ventricular myocytes or a stable cell line expressing human Nav1.5 channels.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Use cesium-based internal solution to block potassium currents.
-
Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for a duration of 500 ms (B15284909).
-
Data Acquisition: Record the resulting sodium current. The peak current is the maximum inward current at the beginning of the pulse, and the late current is measured as the mean current during the final 100 ms of the pulse.
-
Analysis: To isolate the late INa component for IC50 determination, subtract the current recorded in the presence of a high concentration of a potent and selective sodium channel blocker like tetrodotoxin (B1210768) (TTX) from the total current.
Visualizations
Caption: Mechanism of action of this compound in ischemic conditions.
Caption: Workflow for assessing the selectivity of this compound.
Caption: Logical flow for troubleshooting inconsistent IC50 data.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of GS-462808 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of GS-462808 in long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1] Its primary therapeutic intent was for cardiovascular conditions. However, its development was halted due to findings of liver lesions in pre-clinical toxicology studies, indicating potential hepatotoxicity.
Q2: What are the known cytotoxic effects of this compound?
The primary reported toxicity of this compound is hepatotoxicity, as evidenced by the development of liver lesions in rat toxicology studies. In a cellular context, this can manifest as decreased cell viability, increased apoptosis, and membrane damage in liver-derived cell lines.
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
While the precise mechanism for this compound is not fully elucidated, evidence from related late sodium current inhibitors suggests a pathway involving mitochondrial dysfunction and oxidative stress. Inhibition of the late sodium current can lead to an increase in intracellular sodium, which in turn may cause mitochondrial calcium overload. This can result in the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. Key signaling pathways that may be involved include the CaMKII and PI3K/Akt pathways, which are known to play roles in oxidative stress-induced hepatocyte apoptosis and drug-induced liver injury.[2][3][4][5][6][7]
Q4: Is the cytotoxicity of this compound reversible?
For ranolazine, a related late sodium current inhibitor, reported instances of liver injury were mild and reversible upon discontinuation of the drug.[8][9] It is plausible that the cytotoxic effects of this compound in vitro may also be reversible, particularly at lower concentrations and shorter exposure times. However, this would need to be determined experimentally.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term cell culture with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed even at low concentrations of this compound. | 1. The cell line is particularly sensitive to this compound.2. The solvent (e.g., DMSO) concentration is too high.3. Suboptimal cell culture conditions are exacerbating cytotoxicity. | 1. Perform a dose-response study to determine the EC50 and select a concentration for long-term studies that is well below this value.2. Ensure the final solvent concentration is minimal (typically <0.1%) and include a vehicle-only control.3. Use healthy, low-passage number cells and ensure optimal culture conditions (media, supplements, confluency). |
| Inconsistent results in cytotoxicity assays. | 1. Uneven cell seeding.2. "Edge effect" in multi-well plates.3. Instability of this compound in culture medium. | 1. Ensure a homogenous cell suspension before seeding and verify even distribution microscopically.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Prepare fresh dilutions of this compound for each experiment and consider the stability of the compound over the course of the experiment. |
| High background in MTT/XTT assays. | 1. Phenol (B47542) red in the culture medium.2. Direct reduction of the tetrazolium salt by this compound.3. Microbial contamination. | 1. Use phenol red-free medium for the assay.2. Include a control with this compound in cell-free media to check for direct chemical reduction.3. Regularly check cultures for contamination. |
| pH instability in long-term cultures. | 1. Metabolic activity of cells leading to acidification of the medium.2. Inappropriate CO2 levels in the incubator. | 1. Monitor the pH of the culture medium regularly and perform more frequent media changes.2. Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.[10][11][12] |
III. Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Reference |
| IC50 for late INa inhibition | 1.9 µM |
IV. Experimental Protocols
A. Long-Term Cell Viability Assessment using MTT Assay
This protocol is for assessing the impact of this compound on cell viability over an extended period.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Long-Term Incubation: Incubate the plate for the desired duration (e.g., 7, 14, or 21 days). Change the medium with freshly prepared this compound-containing medium every 2-3 days.
-
MTT Assay: At the end of the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm.[13][14][15]
B. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity as an indicator of cytotoxicity.
Materials:
-
Cells cultured as described in the MTT assay protocol.
-
LDH assay kit (commercially available) or prepared reagents.
-
96-well plates
Procedure:
-
Sample Collection: At the desired time points during the long-term culture, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[16][17][18][19][20]
C. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Cells cultured with this compound.
-
Caspase-3 assay kit (colorimetric or fluorometric).
-
Cell lysis buffer.
-
96-well plates (black plates for fluorescent assays).
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves incubation in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reading: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.[21][22][23]
V. Visualizations
Caption: Workflow for assessing the long-term cytotoxicity of this compound.
Caption: Hypothesized pathway of this compound-induced hepatotoxicity.
Caption: Decision-making flowchart for troubleshooting high cytotoxicity.
References
- 1. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca²⁺-calmodulin-Ca²⁺/calmodulin-dependent protein kinase II signaling pathway is involved in oxidative stress-induced mitochondrial permeability transition and apoptosis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction in Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial Dysfunction Increases Arrhythmic Triggers and Substrates; Potential Anti-arrhythmic Pharmacological Targets [frontiersin.org]
- 7. Mitochondrial Dysfunction Increases Arrhythmic Triggers and Substrates; Potential Anti-arrhythmic Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranolazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. purmabiologics.com [purmabiologics.com]
- 12. scientificbio.com [scientificbio.com]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. biogot.com [biogot.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: GS-462808 versus Ranolazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two late sodium current (INa,late) inhibitors: GS-462808 and the clinically approved antianginal agent, ranolazine (B828). The information presented is supported by experimental data to facilitate a comprehensive understanding of their pharmacological profiles.
Core Mechanism of Action: Inhibition of the Late Sodium Current
Both this compound and ranolazine exert their primary therapeutic effects by inhibiting the late component of the inward sodium current (INa,late) in cardiomyocytes.[1][2] Under normal physiological conditions, the late sodium current is a small, sustained current that flows during the plateau phase of the cardiac action potential. However, in pathological states such as myocardial ischemia and heart failure, this current can be significantly enhanced.[1]
An augmented INa,late leads to an excessive influx of sodium ions (Na⁺) into the cardiomyocyte. This intracellular Na⁺ overload subsequently promotes the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions (Ca²⁺) and intracellular Ca²⁺ overload.[1][3] Elevated intracellular Ca²⁺ is detrimental, contributing to increased diastolic wall tension, impaired myocardial relaxation, and the genesis of cardiac arrhythmias.[1]
By inhibiting INa,late, both this compound and ranolazine mitigate the downstream consequences of Na⁺ and Ca²⁺ overload, leading to improved myocardial function and reduced arrhythmogenic potential.[1][2]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of this compound and ranolazine based on reported half-maximal inhibitory concentrations (IC₅₀) and other pharmacological data.
| Parameter | This compound | Ranolazine | References |
| Late Sodium Current (INa,late) Inhibition | |||
| IC₅₀ | 1.9 µM | 5.9 - 17 µM | [2][3] |
| Peak Sodium Current (INa,peak) Inhibition | |||
| IC₅₀ | >10 µM (10% block at 10 µM) | 294 - 430 µM | [2][4] |
| Selectivity (INa,peak / INa,late) | >5.3 | ~17 - 73 | [2][3][4] |
| Other Ion Channel Targets | |||
| hERG (IKr) | Not extensively reported | IC₅₀ ≈ 11.5 µM | [5] |
| L-type Ca²⁺ Current (ICa,L) | Not extensively reported | IC₅₀ ≈ 296 µM | [3] |
| Slow Delayed Rectifier K⁺ Current (IKs) | Not extensively reported | Weak inhibition | [3] |
| Nav1.1 Inhibition | ~8% block | Data not available | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and ranolazine, as well as a typical experimental workflow for assessing their effects on cardiac ion channels.
Figure 1. Mechanism of action of this compound and ranolazine.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity of Late Sodium Current Inhibitors: GS-462808 vs. GS-458967
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two late sodium current (INaL) inhibitors, GS-462808 and GS-458967. The information presented is compiled from publicly available experimental data to assist researchers in understanding the distinct properties of these compounds.
Introduction
The late sodium current (INaL) is a sustained component of the fast sodium current in cardiomyocytes. Under pathological conditions such as ischemia and heart failure, an increase in INaL can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias. Consequently, selective inhibition of INaL has emerged as a promising therapeutic strategy. GS-458967 and this compound are two such inhibitors developed to target this current. While both compounds effectively inhibit INaL, they exhibit crucial differences in their selectivity, particularly concerning cardiac versus neuronal sodium channel isoforms.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and GS-458967 against various voltage-gated sodium channel (Nav) isoforms. This data highlights the key differences in their selectivity profiles.
| Compound | Target | IC50 (Inhibitory Concentration 50%) | Peak INa Inhibition | Nav1.1 Peak Current Inhibition | Reference |
| GS-458967 | Late INa (Nav1.5) | 333 nM | <15% at 333 nM | Potent Inhibition (Specific IC50 not provided) | [1][2] |
| This compound | Late INa (Nav1.5) | 1.9 µM | ~10% at 10 µM | ~8% at 10 µM | [1] |
Note: GS-458967 was found to have high brain penetration and potent inhibitory activity against the neuronal sodium channel isoforms Nav1.1, Nav1.2, and Nav1.3, contributing to an unfavorable central nervous system (CNS) safety profile. This compound was specifically designed to have lower brain penetration and demonstrated reduced activity at these brain isoforms, indicating an improved CNS safety window.
Mandatory Visualization
Signaling Pathway of Late Sodium Current Inhibition
Caption: Signaling pathway of late sodium current and its inhibition.
Experimental Workflow for Determining Selectivity
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Arrhythmic Potential of GS-462808: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-arrhythmic effects of the late sodium current (INa,L) inhibitor, GS-462808, with other prominent anti-arrhythmic agents. The information is curated to facilitate an objective evaluation of its therapeutic potential based on available preclinical data and the well-established mechanisms of selective INa,L inhibition.
Executive Summary
This compound is a potent inhibitor of the cardiac late sodium current (INa,L), a key contributor to the pathophysiology of various cardiac arrhythmias. An enhanced INa,L leads to intracellular sodium and subsequent calcium overload, promoting arrhythmogenic events such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). While the clinical development of this compound was discontinued (B1498344) due to findings of liver lesions in toxicological studies, its high potency and selectivity for the late sodium current make it a valuable tool for understanding the therapeutic potential of this drug class. This guide compares the in vitro potency of this compound with other INa,L inhibitors and summarizes the anti-arrhythmic effects of mechanistically similar compounds in various experimental models.
Data Presentation
In Vitro Potency of Late Sodium Current Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the late sodium current (INa,L) and the peak sodium current (INa,peak) for this compound and its comparators. A higher selectivity ratio (IC50 INa,peak / IC50 INa,L) indicates a more targeted inhibition of the late sodium current with potentially fewer side effects related to peak sodium channel blockade, such as conduction slowing.
| Compound | IC50 for INa,L Inhibition | IC50 for INa,peak Inhibition | Selectivity Ratio (Peak/Late) | Reference |
| This compound | 1.9 µM | >10 µM (10% block at 10 µM) | >5.3 | [1] |
| GS-458967 | 130 nM (rabbit ventricular myocytes) | >10 µM (~7.5% reduction at 10 µM) | >77 | [1] |
| Ranolazine | 5-21 µmol/L | >100 µmol/L | ~5-20 |
Preclinical Anti-Arrhythmic Effects of Selective INa,L Inhibitors
This table summarizes the observed anti-arrhythmic effects of the selective INa,L inhibitor GS-458967 in various preclinical models. Due to the discontinuation of its development, specific in vivo or ex vivo anti-arrhythmic data for this compound is not publicly available. However, given its potent and selective INa,L inhibition, it is hypothesized to have similar anti-arrhythmic properties to GS-458967.
| Experimental Model | Arrhythmia Induction Method | Key Findings for GS-458967 | Reference |
| Canine Purkinje Fibers | E-4031 (IKr blocker) or ATX-II (INa,L agonist) to induce EADs | Abolished EADs and EAD-induced triggered activity at 30-100 nM.[2][3] | [2][3] |
| Canine Purkinje Fibers and Pulmonary Vein/Superior Vena Cava Sleeve Preparations | Isoproterenol (B85558) and/or high calcium to induce DADs | Reduced or abolished DADs and suppressed DAD-induced triggered activity.[2][3] | [2][3] |
| Anesthetized Porcine Model | Intrapericardial acetylcholine (B1216132) followed by intravenous epinephrine (B1671497) to induce atrial fibrillation (AF) | Prevented AF induction in 5 out of 6 animals. | |
| Murine and Human iPSC-derived Cardiomyocytes (SCN5A-1795insD+/- mutation) | Spontaneous and pacing-induced arrhythmias | Reduced INa,L and action potential duration, decreased DAD amplitude, and prevented triggered activity.[4] | [4] |
| Chronic Atrioventricular Block (CAVB) Dog Model | Dofetilide-induced Torsades de Pointes (TdP) | Completely abolished dofetilide-induced TdP.[5] | [5] |
Experimental Protocols
Induction of Early and Delayed Afterdepolarizations in Canine Purkinje Fibers and Pulmonary Vein/Superior Vena Cava Preparations[2][3]
-
Tissue Preparation: Hearts were excised from anesthetized dogs, and Purkinje fibers or tissue sleeves from the pulmonary veins and superior vena cava were dissected and superfused with Tyrode's solution.
-
Recording: Transmembrane action potentials were recorded using standard microelectrode techniques.
-
EAD Induction: Early afterdepolarizations were induced by superfusion with the IKr blocker E-4031 (2.5–5 μM) or the late INa agonist Anemone-toxin II (ATX-II) (10 nM).
-
DAD Induction: Delayed afterdepolarizations were induced by superfusion with isoproterenol (1 μM), high extracellular calcium (5.4 mM), or a combination of both, often accompanied by rapid pacing.
-
Drug Application: Tissues were exposed to various concentrations of the test compound (e.g., GS-458967) to assess its effect on the induced arrhythmias.
Induction of Atrial Fibrillation in an Anesthetized Porcine Model
-
Animal Preparation: Domestic pigs were anesthetized, and a pericardial catheter was placed for local drug administration.
-
Arrhythmia Induction: Atrial fibrillation was induced by an intrapericardial injection of acetylcholine (100 mM) followed by an intravenous bolus of epinephrine (20 µg/kg).
-
Electrophysiological Monitoring: Surface and intracardiac electrocardiograms were continuously monitored to assess heart rhythm.
-
Drug Administration: The test compound (e.g., GS-458967) was administered intravenously to evaluate its ability to prevent the induction or terminate ongoing AF.
Mandatory Visualization
Caption: Signaling pathway of late sodium current in arrhythmogenesis.
Caption: Workflow for a typical preclinical anti-arrhythmia study.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GS-462808 and Other Late Sodium Current Blockers for Cardiac Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GS-462808 with other prominent late sodium current (INaL) blockers. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
The late inward sodium current (INaL) in cardiomyocytes, although small in magnitude compared to the peak sodium current, plays a crucial role in the action potential plateau.[1] Pathological enhancement of INaL is associated with various cardiac arrhythmias, making it a key therapeutic target.[1] this compound is a novel compound developed to selectively inhibit this current.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other late sodium current blockers against both the late (INaL) and peak (INa,peak) sodium currents. A higher selectivity ratio (IC50 INa,peak / IC50 INaL) indicates a more targeted inhibition of the late sodium current with potentially fewer side effects related to peak sodium current blockade.
| Compound | IC50 for INaL (µM) | IC50 for INa,peak (µM) | Selectivity Ratio (INa,peak / INaL) | Cell Type / Conditions |
| This compound | 1.9[1] | >10 (10% block at 10 µM)[1] | >5.3 | Cardiac Nav1.5[1] |
| Ranolazine | 6 - 17[1] | 294 - 1329[1] | ~49 - 78 | Canine and Rabbit Ventricular Myocytes[1] |
| Eleclazine (GS-6615) | 0.62 | 51 | ~82 | Manual Patch-Clamp[1] |
| GS-458967 | 0.13 - 0.333[1] | >10 (~7.5% block at 10 µM)[1] | >30 | Rabbit Ventricular Myocytes / HEK-293 Nav1.5[1] |
| Lidocaine | ~25[1] | ~300[1] | ~12 | Not Specified[1] |
Experimental Methodologies
The data presented in this guide are primarily derived from electrophysiological studies using patch-clamp techniques. Below are detailed protocols representative of the experiments used to characterize and compare these inhibitors.
Key Experiment: Determination of IC50 for Late Sodium Current Inhibition
This experiment quantifies the concentration of a compound required to inhibit 50% of the late sodium current in cardiac cells or cell lines expressing the cardiac sodium channel (Nav1.5).
Experimental Protocol: Automated Whole-Cell Patch-Clamp
This protocol is based on methodologies described for automated patch-clamp systems used in drug screening.[2][3]
-
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel Nav1.5 are cultured under standard conditions.
-
Alternatively, isolated primary cardiomyocytes from appropriate animal models (e.g., canine, rabbit) can be used.[4]
-
For automated patch-clamp, cells are harvested and prepared as a single-cell suspension.
-
-
Solutions:
-
External Solution (in mM): 144 NaCl, 4.0 KCl, 1.8 CaCl2, 0.53 MgSO4, 5.5 Glucose, 5.0 HEPES, pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., 1 µM nisoldipine, 0.5 µM HMR-1556, 0.1 µM dofetilide) are added.[4]
-
Internal (Pipette) Solution (in mM): 125 CsCl, 20 TEACl, 5 MgATP, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.[4]
-
Compound Preparation: Test compounds (this compound, ranolazine, etc.) are prepared as stock solutions in DMSO and then diluted to final concentrations in the external solution.
-
-
Patch-Clamp Electrophysiology:
-
An automated patch-clamp system (e.g., SyncroPatch 384, Patchliner) is used.[3]
-
Whole-Cell Configuration: Cells are captured on the patch-clamp chip, and a whole-cell configuration is established.
-
Voltage-Clamp Protocol:
-
Data Acquisition: The peak sodium current is measured within the first few milliseconds of the depolarizing pulse. The late sodium current is measured as the average current during the final 100 ms of the 300 ms pulse.[2][5]
-
-
Compound Application and Data Analysis:
-
A baseline recording of the sodium current is established.
-
Increasing concentrations of the test compound are applied sequentially, with a sufficient incubation time (e.g., 5 minutes) at each concentration to reach steady-state block.[3]
-
The percentage of inhibition of the late sodium current is calculated for each concentration relative to the baseline.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
To isolate the true late sodium current, the current remaining after the application of a high concentration of a potent sodium channel blocker like tetrodotoxin (B1210768) (TTX) can be subtracted from all recordings.[5]
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Late Sodium Current and its Inhibition
The late sodium current is modulated by several intracellular signaling pathways, which can be pathologically upregulated in cardiac disease. Late INaL inhibitors can counteract these effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
For drug development professionals and researchers in cardiovascular pharmacology, the voltage-gated sodium channel Nav1.5 is a critical target for antiarrhythmic therapies. This guide provides an objective, data-driven comparison of the discontinued (B1498344) drug candidate GS-462808 with other notable Nav1.5 inhibitors: ranolazine (B828), flecainide (B1672765), and mexiletine (B70256). The information is compiled from preclinical studies to facilitate a comprehensive understanding of their electrophysiological properties and safety profiles.
This compound emerged as a potent late sodium current (INa,late) inhibitor with improved anti-ischemic potency relative to ranolazine.[1] However, its development was terminated due to findings of liver lesions in 7-day rat toxicology studies.[1] Despite its discontinuation, an analysis of its characteristics alongside established Nav1.5 inhibitors offers valuable insights into the structure-activity relationships and potential pitfalls in the development of this class of drugs.
Electrophysiological Profile: A Quantitative Comparison
The primary mechanism of action for these inhibitors is the modulation of the Nav1.5 channel, which is responsible for the rapid upstroke of the cardiac action potential.[2] Dysregulation of Nav1.5, particularly an increase in the late sodium current, is implicated in various arrhythmic conditions.[3] The following tables summarize the half-maximal inhibitory concentrations (IC50) for the peak and late sodium currents, providing a quantitative measure of the potency and selectivity of each compound.
Table 1: Inhibition of Peak Nav1.5 Current (INa,peak)
| Compound | IC50 (µM) | Species/Cell Line | Comments |
| This compound | >10 µM (causes 10% block at 10 µM) | Not specified | Preferentially inhibits INa,late.[3] |
| Ranolazine | 110 | Rat Nav1.5c in HEK293 cells | Exhibits use-dependence.[4] |
| Flecainide | 345 (resting state), 7.4 (use-dependent) | Human Nav1.5 in Xenopus oocytes | Strong state- and use-dependent block.[5] |
| Mexiletine | 47.0 ± 5.4 | Human Nav1.5 in HEK293 cells | Class Ib antiarrhythmic.[6] |
Table 2: Inhibition of Late Nav1.5 Current (INa,late)
| Compound | IC50 (µM) | Species/Cell Line | Comments |
| This compound | 1.9 | Not specified | Selective inhibitor of INa,late.[3] |
| Ranolazine | 6.2 (inactivation-deficient), 5.9 (canine ventricular myocytes) | Human Nav1.5 in HEK293T cells, Canine | Potent inhibitor of the late current.[7][8] |
| Flecainide | Not specifically reported as a primary target | --- | Primarily targets peak current. |
| Mexiletine | Not specifically reported as a primary target | --- | Primarily targets peak current. |
Preclinical Safety and Selectivity
A crucial aspect of drug development is ensuring a favorable safety profile. For Nav1.5 inhibitors, this includes assessing off-target effects and cardiac safety.
Table 3: Preclinical Safety and Selectivity Profile
| Compound | Key Safety Findings | Isoform Selectivity |
| This compound | Liver lesions in 7-day rat toxicology studies led to discontinuation.[1] | More cardiac isoform (Nav1.5) selective than its predecessor, with only 8% block of Nav1.1 peak current.[3] |
| Ranolazine | Generally well-tolerated; can cause dizziness, constipation, and nausea. | Also inhibits other neuronal and muscle sodium channel isoforms.[7] |
| Flecainide | Proarrhythmic risk, especially in patients with structural heart disease (CAST trial).[2] | Broad sodium channel blocker. |
| Mexiletine | Neurological side effects (tremor, dizziness) are common. | Broad sodium channel blocker. |
Experimental Methodologies
The data presented in this guide are derived from various preclinical studies employing specific experimental protocols to characterize the interaction of these inhibitors with the Nav1.5 channel.
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human SCN5A gene (encoding Nav1.5) are commonly used.[1][4][6]
-
Voltage Protocols: To assess state-dependent inhibition, various voltage protocols are employed.
-
Resting State: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) where most channels are in the resting state. Test pulses are applied to elicit peak currents.[6]
-
Inactivated State: Cells are held at a more depolarized potential (e.g., -80 mV) to induce channel inactivation.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 5 or 10 Hz) is applied to mimic physiological heart rates and assess the cumulative block of the channel.[4][5]
-
-
Solutions: The extracellular solution typically contains a physiological concentration of sodium ions, while the intracellular solution contains ions that maintain the cell's resting potential and allow for the isolation of sodium currents.
-
Data Analysis: Dose-response curves are generated by applying increasing concentrations of the inhibitor and measuring the corresponding reduction in current amplitude. The IC50 value is then calculated from these curves.
In Vivo Animal Models of Arrhythmia
To assess the antiarrhythmic efficacy of these compounds in a more physiological setting, animal models are utilized.
-
Canine Coronary Artery Ligation Model: This model is frequently used to induce myocardial ischemia and subsequent arrhythmias. The left anterior descending (LAD) or another coronary artery is surgically ligated to mimic a heart attack.[9][10]
-
Procedure:
-
Anesthetized dogs undergo a thoracotomy to expose the heart.
-
A major coronary artery is occluded for a specific duration (e.g., 30 minutes) to induce ischemia.
-
The occlusion is then released (reperfusion), which can also trigger arrhythmias.
-
Electrocardiogram (ECG) is continuously monitored to record the incidence and severity of ventricular arrhythmias.
-
The test compound is administered before or during the procedure to evaluate its ability to suppress these arrhythmias.
-
Nav1.5 Signaling and Regulation
The function of the Nav1.5 channel is not solely dependent on its primary structure but is also modulated by a complex network of interacting proteins and signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
The Nav1.5 protein is a large transmembrane protein with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[11] The S4 segment in each domain acts as the voltage sensor, while the pore-forming loop is located between S5 and S6.[11] The channel's activity is regulated by various protein kinases, such as Protein Kinase A (PKA) and Ca2+/Calmodulin-dependent kinase II (CaMKII), which can phosphorylate the channel and alter its gating properties.[12] Furthermore, Nav1.5 interacts with scaffolding proteins like syntrophin and ankyrin-G, which are important for its proper localization at the intercalated discs of cardiomyocytes.
Conclusion
The comparative analysis of this compound with established Nav1.5 inhibitors underscores the challenge of developing drugs with a desirable efficacy and safety profile. While this compound demonstrated promising selectivity for the late sodium current, its progression was halted by unforeseen toxicity. This highlights the critical importance of comprehensive preclinical safety pharmacology studies. The data on ranolazine, flecainide, and mexiletine provide a valuable benchmark for the electrophysiological characteristics of Nav1.5 inhibitors, particularly regarding their state- and use-dependent properties, which are key determinants of their clinical efficacy and proarrhythmic potential. For researchers in this field, a thorough understanding of these comparative profiles can guide the design of novel Nav1.5 inhibitors with improved therapeutic windows.
References
- 1. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State- and use-dependent block of muscle Nav1.4 and neuronal Nav1.7 voltage-gated Na+ channel isoforms by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic properties of a prior oral loading of amiodarone in in vivo canine coronary ligation/reperfusion-induced arrhythmia model: comparison with other class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous and electrically induced ventricular arrhythmias during acute ischemia superimposed on 2 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target hERG Effects of Late Sodium Current Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects on hERG (human Ether-à-go-go-Related Gene) channels by late sodium current (INaL) inhibitors. While direct experimental data on the hERG activity of GS-462808 is not publicly available, this document evaluates related compounds with the same mechanism of action to offer a valuable perspective for researchers in drug development. Development of this compound was discontinued (B1498344) due to findings of liver lesions in 7-day rat toxicology studies[1].
Understanding the potential for hERG channel inhibition is a critical aspect of preclinical safety assessment for any new chemical entity. Blockade of the hERG potassium channel can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram, which is a risk factor for life-threatening arrhythmias such as Torsades de Pointes (TdP).
Comparative Analysis of Late INaL Inhibitors
This section provides a quantitative comparison of the inhibitory potency of several late sodium current inhibitors against their primary target (cardiac Nav1.5 late current) and their off-target activity on the hERG channel. The data presented here is derived from whole-cell patch clamp electrophysiology studies.
| Compound | Primary Target IC50 (Late INa) | Off-Target hERG IC50 | Therapeutic Class |
| This compound | Potent (Specific IC50 not published)[1] | Not Publicly Available | Investigational Anti-anginal |
| Ranolazine (B828) | ~30 µM | 8.03 µM[2][3] - 106 µM[4][5] | Anti-anginal |
| GS-458967 | 0.333 µM | Not Publicly Available | Investigational Anti-arrhythmic |
| Eleclazine (GS-6615) | 0.62 µM | Not Publicly Available | Investigational Anti-arrhythmic |
Note: The IC50 values for Ranolazine on hERG channels show variability across different studies, which may be attributed to different experimental conditions such as the expression system (e.g., Xenopus oocytes vs. mammalian cell lines) and specific voltage protocols used.
Experimental Protocols for hERG Channel Assessment
The "gold standard" for assessing a compound's effect on hERG channels is the whole-cell patch clamp technique. This can be performed manually or using automated systems for higher throughput.
Manual Whole-Cell Patch Clamp
This technique provides high-resolution data and is considered the most accurate method for characterizing ion channel pharmacology.
1. Cell Culture:
-
A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions (37°C, 5% CO2).
-
Cells are passaged regularly to maintain health and optimal expression levels.
2. Cell Preparation:
-
On the day of the experiment, cells are detached from the culture flask using a gentle enzymatic solution (e.g., Trypsin-EDTA).
-
The cells are then resuspended in an extracellular solution and transferred to a recording chamber on the stage of an inverted microscope.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is precisely positioned to form a high-resistance seal (GΩ seal) with the membrane of a single cell.
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of the ionic currents across the entire cell membrane.
4. Voltage Protocol:
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to relieve inactivation and allow the channels to move to the open state before closing, which generates a characteristic large "tail" current. This tail current is what is typically measured to assess hERG block.
-
5. Compound Application:
-
The test compound is dissolved in the extracellular solution at various concentrations.
-
The solutions are perfused into the recording chamber, and the effect on the hERG current is measured at each concentration to determine the IC50 value.
Automated Patch Clamp (APC)
APC systems utilize planar patch clamp technology to increase the throughput of hERG screening.
1. Cell Preparation:
-
Cells are prepared as a single-cell suspension at a specific density in the extracellular solution.
2. System Operation:
-
The cell suspension and test compounds are loaded into a multi-well plate.
-
The instrument automatically performs cell capture, seal formation, whole-cell access, voltage-clamping, and compound application.
-
The same voltage protocols used in manual patch clamp are applied to elicit hERG currents.
3. Data Analysis:
-
The system's software automatically records and analyzes the data from multiple cells simultaneously to determine the IC50 values.
While APC offers higher throughput, manual patch clamp remains the gold standard for detailed mechanistic studies and for compounds that may have solubility or stability issues in the automated systems.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of hERG channel function, the following diagrams are provided.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
Potency of GS-462808: A Comparative Analysis of Late Sodium Current Inhibitors
For Immediate Release
Foster City, CA – This guide provides a comparative analysis of the potency of GS-462808, a late sodium current (INa,late) inhibitor, with other relevant compounds, namely ranolazine (B828) and GS-458967. The data presented is based on published findings and is intended for researchers, scientists, and drug development professionals.
This compound was developed as a potent inhibitor of the cardiac Nav1.5 channel's late sodium current, demonstrating improved efficacy and potency relative to the established antianginal agent, ranolazine.[1] However, the clinical development of this compound was discontinued (B1498344) due to the observation of liver lesions in 7-day rat toxicology studies.[1][2] This guide will focus on the preclinical potency data that highlighted its initial promise.
Comparative Potency of Late INa Inhibitors
The primary measure of potency for these compounds is the half-maximal inhibitory concentration (IC50) against the late sodium current (INa,late) and, for selectivity, against the peak or early sodium current (INa,early). A lower IC50 value indicates higher potency.
| Compound | Target Current | IC50 | Cell Line / Species | Reference |
| This compound | INa,late | 1.9 µM | Not Specified | [2] |
| GS-458967 | INa,late | 333 nM | HEK-293 cells (expressing Nav1.5) | [3] |
| INa,late | 130 nM | Rabbit ventricular cardiomyocytes | [2][3] | |
| Ranolazine | INa,late | 5.9 - 21 µM | Canine ventricular myocytes | [4][5] |
| INa,late | 6.5 µM | Dogs with chronic heart failure | [4] | |
| INa,late | 7.45 µM (at 0.1 Hz) | HEK-293 cells (R1623Q mutant) | [5] | |
| INa,early | ~244 - 428 µM | Canine ventricular myocytes / HEK-293 cells | [4][6] |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., cell lines vs. native cells), temperature, and the specific voltage-clamp protocols used.
Experimental Protocols
The potency of these late sodium current inhibitors was primarily determined using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion channel currents in single cells.
General Methodology:
-
Cell Preparation: Experiments are typically performed on either human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) or on isolated primary cardiomyocytes from animal models (e.g., rabbit, canine).
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is controlled by a voltage-clamp amplifier. Specific voltage protocols are applied to elicit and isolate the peak and late sodium currents.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by the test compounds, from which IC50 values are calculated.
Visualizing the Mechanism and Workflow
To better understand the context of these findings, the following diagrams illustrate the underlying signaling pathway and the general experimental workflow.
Caption: Pathophysiological role of the late sodium current and the inhibitory action of this compound.
Caption: General experimental workflow for determining the potency of late sodium current inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
GS-462808: A Comparative Analysis of its Effects on Peak vs. Late Sodium Current
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of GS-462808 on peak and late cardiac sodium currents (INa). This compound is a late sodium current inhibitor that was under development for its potential anti-ischemic and antiarrhythmic properties.[1] Its selectivity for the late sodium current over the peak sodium current is a key characteristic that differentiates it from other sodium channel blockers. This guide will objectively compare the performance of this compound with other notable sodium current inhibitors, supported by experimental data, detailed methodologies, and illustrative diagrams.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) and percentage block of peak and late sodium currents for this compound and other relevant compounds. This data is crucial for understanding the selectivity profile of each inhibitor.
| Compound | Peak Sodium Current (INa-peak) Inhibition | Late Sodium Current (INa-late) Inhibition | Selectivity (INa-peak IC50 / INa-late IC50) | Cell Line |
| This compound | 10% block at 10 µM[2][3] | IC50: 1.9 µM[2][3] | Not directly calculable | Not specified |
| Ranolazine (B828) | IC50: 294 µM (canine ventricular myocytes)[3] | IC50: 6 µM (canine ventricular myocytes)[3] | ~49 | Canine Ventricular Myocytes |
| IC50: 430 µM (WT, 0.1 Hz)[4] | IC50: 7.5 µM (R1623Q, 0.1 Hz)[4] | ~57 | HEK293 cells | |
| GS-458967 | <15% block at 333 nM[3] | IC50: 333 nM[1][3] | Not directly calculable | HEK293 cells |
| ~7.5% reduction at 10 µM[3] | IC50: 130 nM[3] | Not directly calculable | Rabbit Ventricular Cardiomyocytes | |
| Eleclazine (GS-6615) | IC50: 51 µM[2][3] | IC50: 0.62 µM[2][3] | ~82 | Not specified |
| Lidocaine | IC50: ~300 µM[2] | IC50: ~25 µM[2] | ~12 | Not specified |
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique , a gold-standard electrophysiological method for studying ion channel activity.
Cell Preparation and Expression System
Typically, experiments are conducted using mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells, which are stably transfected to express the human cardiac sodium channel, Nav1.5.[5][6] This heterologous expression system allows for the isolated study of the specific ion channel of interest without confounding currents from other channels present in native cardiomyocytes.
Electrophysiological Recordings
Whole-cell voltage-clamp recordings are performed to measure both peak and late sodium currents. The general workflow is as follows:
Voltage-Clamp Protocols to Differentiate Peak and Late INa
To isolate and measure the peak and late components of the sodium current, specific voltage-clamp protocols are applied:
-
Peak INa Measurement: Cells are typically held at a negative holding potential (e.g., -120 mV) to ensure most channels are in the closed state.[5] A short, strong depolarizing pulse (e.g., to -20 mV for 20-50 ms) is then applied to elicit the peak inward sodium current.[5] The maximum current amplitude during this brief pulse is measured as the peak INa.
-
Late INa Measurement: To measure the late component, a longer depolarizing pulse (e.g., 200-500 ms) is used.[7] The late INa is then quantified by averaging the current during the latter part of this long depolarization (e.g., between 50 and 150 ms (B15284909) after the start of the pulse), after the peak current has inactivated.[7]
Signaling Pathways and Mechanism of Action
The late sodium current (INa-late) is a sustained component of the total sodium current that results from a small fraction of sodium channels that fail to inactivate or that reopen during the action potential plateau.[8] In pathological conditions such as ischemia and heart failure, INa-late can be enhanced, leading to intracellular sodium and calcium overload, which in turn can cause arrhythmias and contractile dysfunction.
Selective inhibitors of the late sodium current, like this compound, are designed to preferentially block this pathological current while having minimal effect on the peak sodium current, which is essential for normal cardiac conduction.
Concluding Remarks
This compound demonstrates a notable selectivity for the late sodium current over the peak sodium current. This characteristic is shared with other late INa inhibitors like ranolazine and GS-458967. The development of this compound was ultimately halted due to findings of liver lesions in preclinical toxicology studies.[1][3] Nevertheless, the study of this compound and its congeners provides valuable insights into the therapeutic potential of selective late sodium current inhibition for the treatment of cardiovascular diseases. The data and methodologies presented in this guide offer a foundation for researchers in the field to compare and evaluate novel sodium channel modulators.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 3. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 6. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 7. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Central Nervous System Safety Profiles in Modern Antiretroviral Therapy
A focused review of the CNS safety profiles of contemporary HIV integrase inhibitors and capsid inhibitors, with a note on the distinct profile of the discontinued (B1498344) cardiovascular drug candidate, GS-462808.
This guide provides a comparative analysis of the central nervous system (CNS) safety profiles of several key antiretroviral agents: bictegravir (B606109), cabotegravir (B606451), and dolutegravir (B560016), which are integrase strand transfer inhibitors (INSTIs), and lenacapavir (B1654289), a first-in-class capsid inhibitor. This analysis is intended for researchers, scientists, and drug development professionals.
It is important to note that while the query included this compound, this compound is a late sodium current inhibitor that was under investigation for angina.[1][2] Its development was discontinued due to findings of liver lesions in preclinical toxicology studies.[1][2] Although this compound was specifically designed to have lower brain penetration and reduced activity at brain sodium channel isoforms to improve its CNS safety window compared to its predecessor, its mechanism of action and therapeutic area are distinct from the antiretroviral drugs discussed here.[1][2] Therefore, a direct comparison of its CNS safety profile with that of HIV medications is not therapeutically relevant. This guide will focus on the comparative CNS safety of the aforementioned antiretroviral agents.
Comparative CNS Safety Data of Antiretroviral Agents
The following table summarizes the incidence of common CNS adverse events observed in clinical trials for bictegravir, dolutegravir, cabotegravir, and lenacapavir.
| Adverse Event | Bictegravir (in BIC/FTC/TAF) | Dolutegravir | Cabotegravir (Oral & Long-Acting Injectable) | Lenacapavir |
| Headache | ≥2%[3] | 4.9% - 9%[3][4] | 5%[5] | 5%[3] |
| Dizziness | ≥2%[3] | 6%[4] | Drug-related dizziness led to discontinuation in one case[5] | Occasional dizziness manageable[6] |
| Insomnia/Sleep Disorders | ≥2%[3] | 7% - 7.7%[3][4] | Noted as a CNS symptom[4] | Not frequently reported |
| Abnormal Dreams | ≥2%[3] | Noted as a CNS symptom[4] | Not specified | 13 reports in an Australian cohort[3] |
| Depression/Anxiety | <2% (depression)[3]; 14.6% (anxiety) vs 5.1% for DTG group[3] | 1.2% (depression leading to discontinuation)[4]; 7.3% (depression) vs 5.1% for BIC group[3] | Noted as a CNS symptom[4] | Not frequently reported |
| Discontinuation due to CNS AEs | 3 participants in one study[3] | 1.7% - 8.2%[7] | 4 of 423 participants for any drug-related AE[5] | Not a primary reason for discontinuation |
| Injection Site Reactions | N/A | N/A | 81% (mostly mild-moderate)[8] | Common, including pain, swelling, redness[6][9] |
Experimental Protocols for CNS Safety Assessment
The assessment of CNS safety for these antiretroviral drugs involves a combination of preclinical studies and comprehensive monitoring in clinical trials.
Preclinical Evaluation:
Preclinical studies are designed to identify potential neurotoxicity before human trials. A key aspect of this is determining the extent to which a drug can cross the blood-brain barrier. For instance, a preclinical study on dolutegravir in male rats involved administering a single 50 mg/kg dose of [14C] DTG and measuring radioactivity in the brain over time.[7] Such studies help to quantify brain exposure. Animal toxicology studies also play a crucial role, as exemplified by the studies on this compound which revealed liver lesions in rats, leading to its discontinuation.[1][2]
Clinical Evaluation:
In human clinical trials, CNS safety is primarily assessed through the reporting of adverse events (AEs) by participants and their clinical evaluation. Standardized questionnaires and patient-reported outcome (PRO) instruments are often used to systematically collect data on neuropsychiatric symptoms.
For example, in studies comparing bictegravir and dolutegravir, researchers tracked the incidence of specific CNS AEs such as headache, dizziness, insomnia, and depression.[3] The rates of discontinuation due to these AEs are a critical endpoint. Long-term follow-up in large cohorts and post-marketing surveillance are also essential to identify less frequent or delayed CNS effects.[4][10] For long-acting injectables like cabotegravir and lenacapavir, specific attention is given to injection site reactions, which are very common but typically mild to moderate.[8][9][11]
Visualizing CNS Safety Concepts
Logical Flow of CNS Safety Assessment in Drug Development
The following diagram illustrates a typical workflow for assessing the CNS safety profile of a new drug candidate.
Caption: Workflow of CNS safety assessment during drug development.
Signaling Pathway Implicated in Neuropsychiatric Adverse Events
While the exact mechanisms for all CNS side effects of antiretrovirals are not fully elucidated, some hypotheses involve the inhibition of certain cellular pathways. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by these drugs, leading to CNS effects.
Caption: Hypothetical neuronal signaling pathway affected by antiretrovirals.
Concluding Remarks
The central nervous system safety profiles of modern antiretroviral therapies are a critical consideration in clinical practice. While newer agents like bictegravir and lenacapavir appear to have favorable CNS safety profiles, ongoing research and real-world data collection are essential for a comprehensive understanding. Dolutegravir has been associated with a higher incidence of neuropsychiatric side effects in some studies, leading to discontinuation in a minority of patients.[4][7][10] Cabotegravir is generally well-tolerated, with injection site reactions being the most common adverse event.[5][8] The choice of antiretroviral therapy should be individualized, taking into account the potential for CNS adverse events and the patient's clinical history and preferences. Further research into the mechanisms underlying these CNS effects will be crucial for the development of even safer and better-tolerated antiretroviral regimens in the future.
References
- 1. Discovery of triazolopyridinone this compound, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For HCP's | Biktarvy® (BIC/FTC/TAF) CNS Adverse Drug Reactions [askgileadmedical.com]
- 4. Further reports of CNS-related side effects with dolutegravir | HIV i-Base [i-base.info]
- 5. Fourteen-Study Analysis Summarizes Safety of Injected and Oral Cabotegravir - Cabotegravir (CAB) Safety Meta-analysis Update From 14 Phase I/IIa Studies [natap.org]
- 6. Lenacapavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. Central nervous system disorders after use of dolutegravir: evidence from preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 9. researchgate.net [researchgate.net]
- 10. Dolutegravir-based combination antiretroviral therapy and central nervous system tolerability: a review of the literature - Infectious Diseases and Tropical Medicine [infectiousjournal.com]
- 11. academic.oup.com [academic.oup.com]
Development of Late Sodium Current Inhibitor GS-462808 Halted Due to Preclinical Liver Toxicity
Foster City, CA – The development of GS-462808, a potent and selective inhibitor of the cardiac late sodium current (INaL), was discontinued (B1498344) following the discovery of liver lesions in 7-day rat toxicology studies.[1] This finding terminated the progression of a compound that had demonstrated improved potency and a better central nervous system (CNS) safety profile compared to its predecessors. This guide provides a comparative analysis of this compound against other late sodium current inhibitors, presenting key preclinical data, experimental methodologies, and an overview of the relevant signaling pathways.
Comparison of Late Sodium Current Inhibitors
The table below summarizes the key characteristics of this compound and its alternatives, focusing on their potency against the late sodium current (INaL) and the peak sodium current (INaP), as well as their known safety liabilities.
| Compound | Target | IC50 for INaL | Inhibition of INaP | Key Preclinical/Clinical Findings | Developmental Status |
| This compound | Nav1.5 | 1.9 µM[2] | 10% inhibition at 10 µM[2] | Improved CNS safety window compared to GS-458967; development halted due to liver lesions in rats.[1] | Discontinued |
| Ranolazine | Nav1.5 | 6-17 µM (canine/rabbit)[2] | IC50: 294-1329 µM (canine/rabbit)[2] | Approved for chronic angina; demonstrates antiarrhythmic properties. | Marketed |
| GS-458967 | Nav1.5 | 333 nM[2] | <15% inhibition at 333 nM[2] | High brain penetration and potential for CNS side effects.[2] | Preclinical |
| Eleclazine (GS-6615) | Nav1.5 | 0.62 µM[2] | IC50: 51 µM[2] | Clinical trials for long QT syndrome and hypertrophic cardiomyopathy were discontinued. | Discontinued |
| F15845 | Nav1.5 | 3.25 µM[2] | 23% inhibition at 10 µM[2] | Preclinical studies showed prevention of ischemia-induced arrhythmias in rats.[2] | Preclinical |
Experimental Protocols
7-Day Rat Toxicology Study (General Protocol)
While the specific protocol for the this compound study is not publicly available, a general 7-day oral toxicity study in rats is conducted as follows:
-
Test System: Male and female Sprague-Dawley rats, typically 5-6 weeks old.
-
Group Allocation: Animals are randomly assigned to a vehicle control group and at least three dose groups of the test compound.
-
Administration: The test article is administered orally by gavage once daily for seven consecutive days. The dose for each animal is calculated based on its most recent body weight.
-
Observations:
-
Mortality and Clinical Signs: Checked at least twice daily.
-
Body Weight: Recorded prior to dosing and at termination.
-
Food Consumption: Measured daily or weekly.
-
-
Terminal Procedures: On day 8, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination. The presence of any gross or microscopic lesions is recorded.
In Vitro Electrophysiology for IC50 Determination
The half-maximal inhibitory concentration (IC50) for the late and peak sodium current is typically determined using whole-cell patch-clamp techniques on isolated cardiomyocytes or cell lines (e.g., HEK-293) expressing the human Nav1.5 channel.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit) or cultured cells expressing the Nav1.5 channel are used.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage. A series of voltage steps are applied to elicit the peak and late sodium currents.
-
Drug Application: The test compound is applied at various concentrations to the external solution bathing the cell.
-
Data Analysis: The inhibition of the peak and late sodium currents at each concentration is measured, and the IC50 value is calculated by fitting the data to a concentration-response curve.
Signaling Pathways
Cardiac Late Sodium Current and Arrhythmogenesis
Inhibition of the late sodium current is a therapeutic strategy for cardiac arrhythmias. An enhanced late sodium current leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the reverse mode of the sodium-calcium exchanger. This calcium overload can lead to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are triggers for cardiac arrhythmias. By inhibiting the late sodium current, compounds like this compound aim to prevent this cascade of events.
Mechanism of antiarrhythmic action of late sodium current inhibitors.
Potential Pathway for Drug-Induced Liver Injury
The development of this compound was halted due to liver lesions. While the exact mechanism of this compound-induced hepatotoxicity is not public, drug-induced liver injury (DILI) often involves the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction. These events can trigger signaling pathways leading to apoptosis or necrosis of hepatocytes.
General pathway for drug-induced liver injury.
References
Safety Operating Guide
Navigating the Safe Disposal of GS-462808: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like GS-462808 are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal, drawing upon established best practices for hazardous chemical waste management.
Core Principles of Chemical Waste Disposal
The responsible management of laboratory chemicals is a critical aspect of research. All chemical waste, including compounds like this compound and materials contaminated with it, must be handled as hazardous waste unless explicitly determined to be non-hazardous. Key principles include:
-
Segregation: Never mix incompatible waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Use sturdy, chemically resistant containers and ensure they are kept closed except when adding waste.
-
Prohibited Disposal Methods: Do not dispose of chemical waste down the sink, in regular trash, or by evaporation.[1]
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutralize to pH 5.5 - 9.5 before disposal if non-hazardous. | Corrosivity is a hazardous characteristic that can be treated on-site for non-hazardous waste.[2] |
| Solid Waste | Dispose of as hazardous waste if contaminated with this compound. | Prevents environmental contamination from residual chemical. |
| Liquid Waste | Collect aqueous and organic waste in separate, labeled containers. | Prevents dangerous reactions and facilitates proper treatment and disposal.[1] |
| Empty Containers | First rinseate must be collected as hazardous waste. | Ensures that residual chemical is captured and disposed of properly.[1] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Personnel Protective Equipment (PPE) Required:
-
Safety Goggles
-
Face Shield (recommended)
-
Lab Coat or Apron
-
Chemically Resistant Gloves
Procedure:
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, bench paper, pipette tips, and weighing paper) in a designated, leak-proof plastic bag or container.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a clearly labeled, non-reactive container. Do not mix with organic solvents.
-
Organic Solutions: Collect all organic solutions containing this compound in a separate, clearly labeled, non-reactive container.
-
-
Labeling of Waste Containers:
-
Immediately label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers to prevent spills.[1]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
Rinse the container with a suitable solvent (e.g., water for aqueous solutions, an appropriate organic solvent for others).
-
Collect the first rinseate and add it to the corresponding liquid hazardous waste container.[1]
-
Subsequent rinses of water-soluble, non-hazardous materials may be eligible for drain disposal after neutralization, but as this compound's properties are not fully detailed, it is safest to collect all rinseate as hazardous waste.
-
After thorough rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as regular solid waste or glass waste.[1]
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling GS-462808
Disclaimer: Specific safety, handling, and disposal information for the investigational compound GS-462808 is not publicly available. The development of this compound was discontinued (B1498344) due to observations of liver lesions in pre-clinical toxicology studies in rats. Therefore, this compound should be handled as a potentially toxic substance with unknown hazards. The following guidelines are based on general best practices for handling hazardous research chemicals and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Data Presentation
Due to the limited public information on this compound, a comprehensive quantitative data table on its physicochemical properties is not available. The available information is summarized below.
| Property | Data |
| Molecular Formula | C₂₀H₁₈N₆O₄ |
| Mechanism of Action | Late Sodium Current Inhibitor |
| Known Hazards | Associated with liver lesions in rat toxicology studies. |
| Physicochemical Data | Not publicly available (e.g., boiling point, melting point, vapor pressure, etc.). |
Personal Protective Equipment (PPE)
A risk assessment is required to determine the specific PPE needed for the tasks to be performed.[1] However, the minimum recommended PPE for handling this compound includes:
-
Body Protection: A flame-resistant lab coat is recommended.[2][3] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat should be considered.
-
Eye and Face Protection: Safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[1][2] Chemical splash goggles are highly recommended, especially when handling solutions.[2] A face shield worn over safety glasses or goggles is necessary when there is a significant splash hazard.[1][2]
-
Hand Protection: Chemically resistant gloves are mandatory.[4] Since the compatibility of specific glove materials with this compound is unknown, it is prudent to use gloves with broad chemical resistance. Double gloving (wearing two pairs of nitrile gloves) or wearing a more robust glove over a disposable one may be appropriate.[1] Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings.[2][3]
Operational Plan: Step-by-Step Guidance for Safe Handling
1. Preparation and Planning:
-
Before any work begins, a comprehensive risk assessment and a detailed standard operating procedure (SOP) should be developed and approved.
-
Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in the SOP.[6]
-
Locate and verify the functionality of all safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[7]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a well-ventilated, designated area, away from incompatible materials.
-
Label the container clearly with the chemical name, known hazards, and date of receipt.[7]
3. Handling and Use:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Use equipment and glassware that are clean and in good condition to prevent accidental spills or reactions.[5]
-
Avoid skin contact with the chemical at all times.[7]
-
Do not eat, drink, or apply cosmetics in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][9]
4. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Follow the established spill cleanup procedure outlined in your laboratory's chemical hygiene plan.
-
Use appropriate PPE during spill cleanup.
-
Collect the spilled material and any contaminated absorbent materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Segregate waste streams to avoid mixing incompatible chemicals.[10]
-
Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[11][12]
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[12]
-
Sharps, such as needles and contaminated glassware, must be disposed of in a designated sharps container.[11]
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[13][14]
-
Keep waste containers securely closed except when adding waste.[14]
-
Store waste containers in a designated, well-ventilated secondary containment area until they are collected for disposal.
3. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[13][15] Do not dispose of this compound down the drain or in the regular trash.[16]
Experimental Workflow and Safety Diagram
The following diagram illustrates the general workflow for safely handling a potentially hazardous research chemical like this compound.
Caption: Workflow for Safe Handling of Potentially Hazardous Research Chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. greenwgroup.com [greenwgroup.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. csub.edu [csub.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. essex.ac.uk [essex.ac.uk]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. businesswaste.co.uk [businesswaste.co.uk]
- 16. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
